Canagliflozin 3-Glucuronide
Description
Properties
Molecular Formula |
C₃₀H₃₃FO₁₁S |
|---|---|
Molecular Weight |
620.64 |
Origin of Product |
United States |
Foundational & Exploratory
Canagliflozin 3-O-Glucuronide: Structural & Metabolic Profile
This guide details the chemical structure, biosynthesis, and characterization of Canagliflozin 3-O-Glucuronide , a critical Phase II metabolite of the SGLT2 inhibitor Canagliflozin.[1]
Executive Summary
Canagliflozin 3-O-glucuronide (often designated as M7 in regulatory filings) is a pharmacologically inactive metabolite formed via the conjugation of glucuronic acid to the C3-hydroxyl group of the glucose moiety of Canagliflozin.[1] It represents a major elimination pathway in humans, primarily catalyzed by the enzyme UGT1A9 .[2][3][4]
| Parameter | Technical Detail |
| Common Name | Canagliflozin 3-O-Glucuronide (M7) |
| Chemical Formula | C₃₀H₃₃FO₁₁S |
| Molecular Weight | 620.64 g/mol |
| Primary Enzyme | UGT1A9 (Major), UGT2B4 (Minor) |
| Pharmacology | Inactive (Non-inhibitor of SGLT2/SGLT1) |
| Key Distinction | Differentiated from the 2-O-glucuronide (M5 ) isomer |
Chemical Structure & Architecture
The structural integrity of Canagliflozin 3-O-glucuronide relies on the stability of the C-glycosidic bond of the parent drug, which remains intact during metabolism.[1] The metabolic modification occurs exclusively on the sugar ring.
2.1 Structural Definition
-
Parent Scaffold: Canagliflozin is a C-glucoside (1-C-(3-((5-(4-fluorophenyl)-2-thienyl)methyl)-4-methylphenyl)-D-glucopyranose).[1][5]
-
Conjugation Site: The
-D-glucuronic acid moiety is attached via a glycosidic linkage to the oxygen atom at position C3 of the glucose ring.[1] -
Stereochemistry: The configuration of the glucuronic acid linkage is
(beta).
2.2 SMILES & IUPAC
-
Isomeric SMILES: Cc1ccc(cc1Cc2ccc(s2)c3ccc(cc3)F)[C@@H]4CO)O)O[C@H]5C(=O)O)O)O)O)O (Note: This string represents the connectivity where the glucuronide is attached to the 3-position hydroxyl).
-
Systematic Name: (2S,3S,4S,5R,6R)-6-[((2R,3R,4R,5S,6S)-6-(3-(5-(4-fluorophenyl)thiophen-2-ylmethyl)-4-methylphenyl)-3,5-dihydroxy-2-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)oxy]-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid.[1][5]
Biosynthesis & Metabolic Pathway
The formation of the 3-O-glucuronide is a regioselective process driven by specific UDP-glucuronosyltransferase (UGT) isoforms.[1]
3.1 Enzymatic Kinetics
-
UGT1A9: This is the high-affinity, high-capacity enzyme responsible for glucuronidating the C3-hydroxyl to form M7 .[1]
-
UGT2B4: While this enzyme primarily targets the C2-hydroxyl to form the M5 metabolite, it has minor overlapping activity.[1]
-
Regioselectivity: The steric environment of the C-glucoside aglycone (the thiophene-phenyl group) directs UGT1A9 preferentially to the C3 position, whereas UGT2B4 favors the C2 position.[1]
3.2 Pathway Visualization
The following diagram illustrates the divergent glucuronidation pathways of Canagliflozin.
Figure 1: Divergent glucuronidation pathways of Canagliflozin mediated by UGT isoforms.[2][3][4][6][7][8]
Experimental Characterization & Identification
Distinguishing the 3-O-glucuronide (M7) from the 2-O-glucuronide (M5) requires precise analytical techniques due to their identical molecular weight and similar fragmentation patterns.[1]
4.1 Analytical Protocol: LC-MS/MS & NMR
| Technique | M7 (3-O-Glucuronide) Characteristics | M5 (2-O-Glucuronide) Characteristics |
| Retention Time (LC) | Typically elutes later than M5 on C18 columns due to intramolecular H-bonding differences.[1] | Elutes earlier (more polar interaction surface).[1] |
| Precursor Ion (m/z) | 621.18 [M+H]⁺ / 619.16 [M-H]⁻ | 621.18 [M+H]⁺ / 619.16 [M-H]⁻ |
| NMR Shift ( | Diagnostic Shift at C3: The proton signal at the glucose C3 position shifts downfield significantly (~0.5 - 1.0 ppm) compared to parent.[1] | Diagnostic Shift at C2: The proton signal at the glucose C2 position shifts downfield. |
| Key NOE Signal | NOE correlation observed between Glucuronic acid H-1' and Glucose H-3.[1] | NOE correlation observed between Glucuronic acid H-1' and Glucose H-2.[1] |
4.2 Isolation Workflow
To isolate M7 for structural verification, the following workflow is standard in metabolic stability studies:
-
Incubation: Incubate Canagliflozin (10 µM) with recombinant UGT1A9 and UDPGA (2 mM) in Tris-HCl buffer (pH 7.4) at 37°C for 60 mins.
-
Quenching: Terminate reaction with ice-cold acetonitrile.
-
Separation: Centrifuge at 10,000 x g; inject supernatant onto a High-Strength Silica (HSS) T3 column.
-
Detection: Monitor m/z 619 -> 443 (loss of glucuronic acid moiety) in negative ion mode.[1]
Pharmacological Relevance
-
Inactivity: Unlike the parent drug, Canagliflozin 3-O-glucuronide does not bind to the SGLT2 receptor.[1] It has an IC₅₀ > 10 µM against SGLT2 (parent IC₅₀ ≈ 4 nM).[1]
-
Excretion: M7 is more abundant in urine (21-32% of dose) compared to M5, making it a key marker for renal clearance of the drug's metabolites.
-
Drug-Drug Interactions (DDI): Since M7 formation depends on UGT1A9, co-administration with strong UGT1A9 inducers (e.g., rifampin) significantly reduces Canagliflozin plasma exposure by accelerating the formation of M7.[1]
References
-
Devineni, D., & Polidori, D. (2015).[8] Clinical Pharmacokinetic, Pharmacodynamic, and Drug-Drug Interaction Profile of Canagliflozin, a Sodium-Glucose Co-transporter 2 Inhibitor. Clinical Pharmacokinetics. Link
-
Mamidi, R. N., et al. (2014).[6] Metabolism and Excretion of Canagliflozin in Mice, Rats, Dogs, and Humans. Drug Metabolism and Disposition.[2][3][9][7][10][11] Link
-
Francke, S., et al. (2015).[6] In Vitro Metabolism of Canagliflozin in Human Liver, Kidney, Intestine Microsomes, and Recombinant UGTs. Drug Metabolism and Disposition.[2][3][9][7][10][11] Link
-
FDA Center for Drug Evaluation and Research. (2013). Application Number: 204042Orig1s000 - Clinical Pharmacology and Biopharmaceutics Review.[1] Link
-
PubChem Compound Summary. (2024). Canagliflozin.[2][3][12][9][5][7][8][10][11][13][14] National Center for Biotechnology Information. Link
Sources
- 1. synthose.com [synthose.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. Pharmacokinetics of INVOKANA [jnjmedicalconnect.com]
- 5. clearsynth.com [clearsynth.com]
- 6. researchgate.net [researchgate.net]
- 7. tga.gov.au [tga.gov.au]
- 8. tandfonline.com [tandfonline.com]
- 9. Canagliflozin-current status in the treatment of type 2 diabetes mellitus with focus on clinical trial data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Canagliflozin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. ClinPGx [clinpgx.org]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. Canagliflozin | C24H25FO5S | CID 24812758 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Glucuronidation Pathway of Canagliflozin: A Technical Guide to its Major Metabolite, Canagliflozin-3-O-glucuronide
This in-depth technical guide provides a comprehensive overview of the metabolic fate of Canagliflozin, with a specific focus on its major human metabolite, Canagliflozin-3-O-glucuronide (M7). This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the metabolic pathways, the enzymes responsible, and the experimental methodologies used to characterize these processes.
Introduction to Canagliflozin and its Metabolic Profile
Canagliflozin is an orally active inhibitor of the sodium-glucose co-transporter 2 (SGLT2), a key protein involved in the reabsorption of glucose in the kidneys.[1] By inhibiting SGLT2, Canagliflozin promotes the excretion of glucose in the urine, thereby lowering blood glucose levels in patients with type 2 diabetes mellitus.[1] The clinical efficacy and safety of any therapeutic agent are intrinsically linked to its metabolic fate. For Canagliflozin, the primary route of metabolism is not through the well-known cytochrome P450 (CYP) enzyme system, but rather through O-glucuronidation.[2][3] This process involves the conjugation of glucuronic acid to the drug molecule, a reaction catalyzed by uridine diphosphate-glucuronosyltransferase (UGT) enzymes. This metabolic pathway results in the formation of more water-soluble metabolites that can be readily excreted from the body.
In humans, Canagliflozin is extensively metabolized, with two major, pharmacologically inactive O-glucuronide metabolites identified in plasma: M5 and M7.[1] This guide will specifically focus on the formation, characterization, and analytical quantification of the major metabolite, Canagliflozin-3-O-glucuronide, also referred to as M7.
The Central Role of UGT Enzymes in Canagliflozin Metabolism
The biotransformation of Canagliflozin is predominantly mediated by two key UGT enzymes: UGT1A9 and UGT2B4.[2][3] These enzymes are primarily located in the liver, with UGT1A9 also being expressed in the kidneys.[4]
-
UGT1A9: This enzyme is primarily responsible for the formation of Canagliflozin-3-O-glucuronide (M7).[2][4]
-
UGT2B4: This enzyme is responsible for the formation of the other major glucuronide metabolite, M5.[2][4]
The metabolic clearance of Canagliflozin is therefore highly dependent on the activity of these UGT enzymes. It is noteworthy that CYP3A4-mediated oxidative metabolism of Canagliflozin is considered a minor pathway.[3]
Metabolic Pathway of Canagliflozin
The following diagram illustrates the primary metabolic pathway of Canagliflozin, highlighting the formation of its major glucuronide metabolites.
Caption: Metabolic pathway of Canagliflozin to its major glucuronide metabolites.
Pharmacokinetics of Canagliflozin and its 3-O-glucuronide Metabolite
Following oral administration, Canagliflozin is absorbed and reaches peak plasma concentrations relatively quickly. The parent drug is the major circulating component.[5] The O-glucuronide metabolites, M5 and M7, are also present in significant concentrations in human plasma.[1]
| Parameter | Canagliflozin | Canagliflozin-3-O-glucuronide (M7) | Canagliflozin-2-O-glucuronide (M5) |
| Relative Plasma Exposure | Major circulating component | ~14% of total drug-related exposure | ~19% of total drug-related exposure |
| Pharmacological Activity | Active SGLT2 inhibitor | Inactive | Inactive |
| Primary Enzyme Responsible | - | UGT1A9 | UGT2B4 |
| Primary Excretion Route | Feces (unchanged drug) | Urine | Urine |
Table 1: Summary of Pharmacokinetic Properties of Canagliflozin and its Major Metabolites.[1][5]
Experimental Protocols for Characterizing Canagliflozin Metabolism
The characterization of Canagliflozin metabolism relies on a combination of in vitro and analytical techniques. The following sections provide detailed, step-by-step methodologies for key experiments.
In Vitro Metabolism using Human Liver Microsomes
This protocol is designed to assess the formation of Canagliflozin-3-O-glucuronide in a system that contains a broad range of drug-metabolizing enzymes.
Objective: To determine the rate of formation of Canagliflozin-3-O-glucuronide (M7) in the presence of human liver microsomes.
Materials:
-
Canagliflozin
-
Human Liver Microsomes (HLMs)
-
Uridine 5'-diphospho-glucuronic acid (UDPGA), trisodium salt
-
Magnesium chloride (MgCl₂)
-
Alamethicin
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Incubator/shaking water bath (37°C)
-
Microcentrifuge
-
UPLC-MS/MS system
Protocol:
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a 1 M stock solution of MgCl₂ in deionized water.
-
Prepare a 50 mg/mL stock solution of UDPGA in deionized water.
-
Prepare a 5 mg/mL stock solution of alamethicin in methanol.
-
Prepare a 10 mM stock solution of Canagliflozin in a suitable organic solvent (e.g., DMSO).
-
-
Incubation Mixture Preparation:
-
In a microcentrifuge tube, combine the following on ice:
-
Potassium phosphate buffer (to final volume)
-
Human Liver Microsomes (final concentration 0.5 mg/mL)
-
MgCl₂ (final concentration 5 mM)
-
Alamethicin (final concentration 25 µg/mL)
-
Canagliflozin (from stock solution, final concentration 1 µM)
-
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding UDPGA to a final concentration of 2 mM.
-
Incubate the reaction mixture at 37°C in a shaking water bath for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Termination of Reaction:
-
At each time point, terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.
-
Vortex the samples vigorously to precipitate proteins.
-
-
Sample Processing:
-
Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for UPLC-MS/MS analysis.
-
-
Analysis:
-
Analyze the samples using a validated UPLC-MS/MS method for the quantification of Canagliflozin and Canagliflozin-3-O-glucuronide.
-
In Vitro Metabolism with Recombinant UGT Enzymes
This protocol allows for the precise identification of the UGT isoforms responsible for the formation of Canagliflozin's glucuronide metabolites.
Objective: To confirm the role of UGT1A9 in the formation of Canagliflozin-3-O-glucuronide (M7).
Materials:
-
Recombinant human UGT1A9 and UGT2B4 enzymes (e.g., expressed in baculovirus-infected insect cells)
-
All other reagents as listed in Protocol 4.1.
Protocol:
-
Follow the same general procedure as outlined in Protocol 4.1 , with the following key modification:
-
In the incubation mixture, replace the Human Liver Microsomes with a specific recombinant UGT enzyme (e.g., UGT1A9 or UGT2B4) at an appropriate protein concentration (typically 0.1-0.5 mg/mL).
-
-
Run parallel incubations with each recombinant UGT isoform to compare their respective abilities to form M7 and M5.
-
Analyze the samples by UPLC-MS/MS to quantify the formation of each metabolite by each specific enzyme.
Sources
- 1. In vitro and physiologically‐based pharmacokinetic based assessment of drug–drug interaction potential of canagliflozin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. livermetabolism.com [livermetabolism.com]
- 3. In vitro metabolism of canagliflozin in human liver, kidney, intestine microsomes, and recombinant uridine diphosphate glucuronosyltransferases (UGT) and the effect of genetic variability of UGT enzymes on the pharmacokinetics of canagliflozin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Plasma Pharmacokinetic Determination of Canagliflozin and Its Metabolites in a Type 2 Diabetic Rat Model by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Resolution HPLC-UV Determination of Canagliflozin and its Glucuronide Metabolites (M5/M7)
This Application Note is structured as a comprehensive technical guide for analytical scientists and drug development professionals. It synthesizes established chromatographic principles with specific metabolic data for Canagliflozin.
Executive Summary
This protocol details a robust HPLC-UV method for the separation and quantification of Canagliflozin (an SGLT2 inhibitor) and its major pharmacologically inactive metabolites, M5 and M7. While LC-MS/MS is the gold standard for trace biological analysis, this HPLC-UV method is optimized for high-concentration applications , such as in vitro microsomal stability assays, pharmaceutical impurity profiling, and quality control of synthesized metabolite standards.[1]
The method utilizes a gradient elution profile on a C18 stationary phase to resolve the highly polar glucuronide metabolites (M5/M7) from the hydrophobic parent drug, overcoming the "elution void" challenge common in isocratic methods.[1]
Scientific Background & Mechanism[1][2]
Pharmacology and Physicochemical Properties
Canagliflozin inhibits the Sodium-Glucose Co-Transporter 2 (SGLT2) in the proximal renal tubule.[2][3][4][5] It is a C-glucoside with a thiophene ring, contributing to its UV absorption maximum at 290 nm .[1]
-
Parent Drug (CFZ): Lipophilic (LogP ~3.4).[1] Retains strongly on C18.
-
Metabolites (M5/M7): Canagliflozin undergoes O-glucuronidation via UGT1A9 and UGT2B4 enzymes.[4] The addition of the glucuronic acid moiety significantly increases polarity, reducing LogP and causing these species to elute much earlier than the parent.
Metabolic Pathway Visualization
The following diagram illustrates the primary metabolic clearance pathways relevant to this analytical method.
Figure 1: Primary metabolic pathways of Canagliflozin.[1][2] M5 and M7 are the major circulating metabolites in humans.[2][4][5]
Method Development Strategy (Expertise & Logic)
The Polarity Challenge
Standard isocratic methods (e.g., 50:50 ACN:Water) are suitable for Canagliflozin QC but fail for metabolite tracking.
-
Problem: The glucuronides (M5/M7) are too polar. In a high-organic isocratic system, they co-elute with the solvent front (void volume), making quantification impossible.[1]
-
Solution: A Gradient Method is mandatory.
-
Initial Hold (Low Organic): We start at 15% Acetonitrile. This forces the polar glucuronides to interact with the C18 phase, retaining them beyond the void volume.[1]
-
Ramp (High Organic): We increase to 80% Acetonitrile to elute the hydrophobic parent drug within a reasonable runtime (<15 mins).
-
Detection Wavelength Selection
While 214 nm offers higher sensitivity, it is non-specific and susceptible to interference from buffer salts and plasma proteins.[1] 290 nm is selected as the detection wavelength because it corresponds to the specific absorption of the thiophene/aromatic system in Canagliflozin, offering the best balance of signal-to-noise ratio and specificity.
Sample Preparation Logic
Critical Warning: Do not use Liquid-Liquid Extraction (LLE) with non-polar solvents (e.g., Hexane/Ethyl Acetate) if tracking metabolites.[1] These solvents will extract the parent (CFZ) but discard the polar M5/M7 glucuronides.
-
Recommended Prep: Protein Precipitation (PPT) using Methanol or Acetonitrile.[1] This ensures recovery of both the lipophilic parent and the hydrophilic metabolites.
Experimental Protocol
Instrumentation & Conditions
| Parameter | Specification | Note |
| HPLC System | Agilent 1260/1290 or Waters Alliance | Must support gradient elution. |
| Column | Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) | High surface area required for polar retention.[1] |
| Column Temp | 30°C | Controls viscosity and retention reproducibility. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns.[6][7] |
| Injection Vol | 20 µL | Adjust based on sample concentration. |
| Detection | UV @ 290 nm | Reference bandwidth: 360 nm (if PDA used). |
Reagents & Mobile Phase
-
Solvent A (Aqueous): 0.1% Orthophosphoric Acid (
) in Water.ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Why: Acidic pH (~2.5) suppresses ionization of the glucuronic acid moiety (
~3), improving retention and peak shape.ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-
-
Solvent B (Organic): 100% Acetonitrile (HPLC Grade).[1]
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 85 | 15 | Injection / Metabolite Retention |
| 3.0 | 85 | 15 | Isocratic hold for polar species |
| 12.0 | 20 | 80 | Linear ramp to elute Parent (CFZ) |
| 15.0 | 20 | 80 | Wash phase |
| 15.1 | 85 | 15 | Return to initial conditions |
| 20.0 | 85 | 15 | Re-equilibration (Critical) |
Experimental Workflow
The following workflow describes the preparation of biological samples (e.g., microsomal incubation mix) for analysis.
Figure 2: Sample preparation and analysis workflow ensuring recovery of both polar metabolites and non-polar parent drug.
Validation Parameters & System Suitability
To ensure the method is a self-validating system , the following criteria must be met before running unknown samples.
Predicted Retention Times (RRT)
Note: Absolute times vary by system dwell volume. Relative Retention Time (RRT) is robust.
-
M5/M7 Metabolites: ~2.5 - 3.5 min (RRT ~0.3 - 0.4 relative to Parent).
-
Canagliflozin (Parent): ~8.5 - 9.5 min.
System Suitability Limits
| Parameter | Acceptance Criteria | Logic |
| Resolution ( | > 2.0 between M5/M7 and void | Ensures metabolites are not co-eluting with matrix salts. |
| Tailing Factor ( | < 1.5 for CFZ | Verifies column health and pH buffer efficacy. |
| Precision (RSD) | < 2.0% (n=6 injections) | Confirms pump/injector stability. |
| Plate Count ( | > 5000 | Ensures column efficiency. |
Troubleshooting Guide
-
Issue: Metabolite peaks are broad or splitting.
-
Cause: Sample solvent is too strong. If the supernatant is 100% ACN, injecting 20 µL can disrupt the early gradient equilibrium.[1]
-
Fix: Dilute the supernatant 1:1 with Water/Buffer before injection to match the initial mobile phase conditions.
-
-
Issue: Drifting Retention Times.
-
Cause: Insufficient re-equilibration time between gradient runs.
-
Fix: Ensure the "Re-equilibration" step (15.1 - 20.0 min) is strictly adhered to. The column needs 5-10 column volumes to reset to 15% B.
-
-
Issue: No Metabolite Peaks Visible.
-
Cause: Low sensitivity of UV.
-
Fix: This method is for concentrations >100 ng/mL.[8] For clinical PK (low ng/mL), transfer this exact chromatography to an LC-MS/MS system (Switch
to 0.1% Formic Acid).
-
References
-
Mamidi, R. N., et al. (2014). Metabolism and excretion of canagliflozin in mice, rats, dogs, and humans.[1] Drug Metabolism and Disposition, 42(6), 903-916.[1]
-
Kaur, I., et al. (2016). Stability-indicating HPLC method for the determination of Canagliflozin in bulk and pharmaceutical dosage forms.[1] Journal of Applied Pharmaceutical Science, 6(03), 067-072.[1]
-
European Medicines Agency (EMA). Assessment Report: Invokana (Canagliflozin). Procedure No. EMEA/H/C/002649/0000.
-
Sahoo, S., et al. (2023). Analytical Quality by Design-Assisted HPLC Method for Quantification of Canagliflozin and Stability Studies.[1][6] ACS Omega. [1]
Sources
- 1. ijpsonline.com [ijpsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Canagliflozin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolism and excretion of canagliflozin in mice, rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Analytical Quality by Design-Assisted HPLC Method for Quantification of Canagliflozin and Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
In vitro glucuronidation assay for Canagliflozin using human liver microsomes.
Application Note: Optimized Kinetic Profiling of Canagliflozin Glucuronidation in Human Liver Microsomes (HLM)
Executive Summary & Scientific Rationale
Canagliflozin (Invokana®) is a sodium-glucose co-transporter 2 (SGLT2) inhibitor utilized for Type 2 Diabetes Mellitus.[1][2][3][4] Unlike many oral hypoglycemics cleared via oxidative metabolism (CYP450), Canagliflozin is primarily eliminated via O-glucuronidation (approx. 60% of dose).
The two primary metabolites, M5 and M7 , are formed by UGT2B4 and UGT1A9 , respectively.[5][6] Consequently, accurate in vitro modeling of Canagliflozin clearance requires a specific focus on Uridine 5'-diphospho-glucuronosyltransferase (UGT) activity.
Critical Technical Challenge:
UGT enzymes are luminal (located inside the endoplasmic reticulum).[7][8] Standard microsomal incubations used for CYPs will significantly underestimate UGT activity because the cofactor (UDPGA) cannot freely penetrate the microsomal membrane. This protocol utilizes Alamethicin , a pore-forming peptide, to permeabilize the membrane without disrupting enzyme quaternary structure, ensuring maximal catalytic efficiency (
Metabolic Pathway Visualization
The following diagram illustrates the primary metabolic clearance pathways for Canagliflozin, highlighting the target analytes for this assay.
Figure 1: Canagliflozin is metabolized into M7 and M5 glucuronides via UGT1A9 and UGT2B4.[2][3][4][5][7][8][9][10][11][12][13][14] CYP-mediated oxidation is a minor pathway.[5][9]
Materials & Reagents
| Reagent | Specification | Purpose |
| Human Liver Microsomes (HLM) | Pooled (n>50 donors), mixed gender | Source of UGT1A9/2B4 enzymes.[8] |
| Canagliflozin | >98% Purity | Substrate. |
| Alamethicin | From Trichoderma viride | Pore-forming agent to activate luminal UGTs.[8] |
| UDPGA | Uridine 5'-diphosphoglucuronic acid | Obligate cofactor for glucuronidation. |
| Buffer System | 50 mM Tris-HCl (pH 7.4) + 10 mM MgCl₂ | Mg²⁺ is required for UGT catalytic activity. |
| Internal Standard | Canagliflozin-d4 or Empagliflozin | Normalization for LC-MS/MS. |
| Stop Solution | Ice-cold Acetonitrile (ACN) with 0.1% Formic Acid | Protein precipitation and reaction quenching. |
Experimental Protocol: Kinetic Determination ( & )
This protocol is designed to determine the intrinsic clearance (
Step 1: Preparation of Stock Solutions
-
Substrate Stock: Dissolve Canagliflozin in DMSO to 10 mM.
-
Expert Tip: Keep final DMSO concentration <0.1% in the incubation to avoid inhibiting UGTs.
-
-
Alamethicin Stock: Dissolve in ethanol to 5 mg/mL.
-
UDPGA Stock: Prepare 100 mM in water (Freshly prepared).
Step 2: Microsomal Activation (The "Latency" Step)
Rationale: UGT active sites are luminal.[8] We must permeabilize the membrane before adding the substrate.*
-
Dilute HLM to 0.5 mg/mL (2x final conc) in Tris-HCl/MgCl₂ buffer.
-
Add Alamethicin to the HLM mixture.
-
Target Ratio:50 µg Alamethicin per mg of microsomal protein. [7]
-
-
Incubate on ice for 15 minutes .
Step 3: Incubation Workflow
Perform in a 96-well plate or microcentrifuge tubes at 37°C.
-
Pre-Incubation: Mix 100 µL of Activated HLM (from Step 2) with 90 µL of Buffer containing varying concentrations of Canagliflozin (Range: 1 µM – 200 µM).
-
Equilibrate: 37°C for 5 minutes.
-
-
Reaction Start: Add 10 µL of UDPGA (Final conc: 5 mM).
-
Total Volume: 200 µL.
-
Final Protein Conc: 0.25 mg/mL.[12]
-
-
Incubation Time: Incubate for 30–60 minutes (Must be within the linear range of metabolite formation).
-
Termination: Add 200 µL of Ice-Cold Stop Solution (ACN + Internal Standard).
-
Clarification: Centrifuge at 3,500 x g for 15 minutes at 4°C to pellet proteins. Collect supernatant for LC-MS/MS.
Step 4: Assay Workflow Visualization
Figure 2: Step-by-step workflow for UGT-mediated glucuronidation assay ensuring membrane permeabilization.
Analytical Method (LC-MS/MS)
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or equivalent). Mode: Electrospray Ionization (ESI), Positive Mode.[1][10][13] Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
Gradient: 5% B to 95% B over 3 minutes.
MRM Transitions (Optimized):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Note |
|---|---|---|---|
| Canagliflozin | 462.2 [M+NH₄]⁺ | 249.0 / 191.0 | Ammonium adduct is often dominant. |
| Canagliflozin-Gluc | 620.2 [M+H]⁺ | 444.2 (Neutral Loss) | Monitor if metabolite standard is available. |
| Internal Standard | 466.2 (e.g., d4) | 253.0 | Matches parent ionization. |
Note: Canagliflozin forms strong ammonium adducts [M+NH₄]⁺ in positive mode. Ensure your mobile phase contains ammonium formate or ammonium acetate if sensitivity is low on the protonated species.
Data Analysis & Interpretation
-
Calculate Velocity (
): (If metabolite standards are unavailable, use substrate depletion method, provided depletion is <20%). -
Michaelis-Menten Fitting: Plot
vs. (Substrate Concentration) and fit to the equation: -
Intrinsic Clearance (
):
Expected Results:
- : Typically in the range of 10–50 µM for UGT1A9/2B4 substrates.
-
Inhibition Check: If testing drug-drug interactions (DDI), Canagliflozin is a UGT substrate. Co-incubation with UGT1A9 inhibitors (e.g., Mefenamic acid) should drastically reduce clearance.
Troubleshooting & Expert Tips
-
Non-Specific Binding (NSB): Canagliflozin is lipophilic. Use low-binding polypropylene plates. Do not use glass for low-concentration samples without silanization.
-
The "Alamethicin Effect": If you omit Alamethicin, you may observe <10% of the true catalytic activity. Always run a "No Alamethicin" control during validation to prove the latency of your microsomes.
-
BSA Addition: If
appears artificially low or is unstable, add 1-2% BSA to the incubation. Long-chain fatty acids released from microsomes can inhibit UGTs; BSA sequesters these fatty acids.
References
-
FDA Clinical Pharmacology Review (Invokana): U.S. Food and Drug Administration.[15] (2013).[2][3] Application Number: 204042Orig1s000, Clinical Pharmacology and Biopharmaceutics Review. [Link]
-
Mamidi, R. N., et al. (2015): In vitro metabolism of canagliflozin in human liver, kidney, intestine microsomes, and recombinant uridine diphosphate glucuronosyltransferases (UGT).[6] Journal of Clinical Pharmacology.[6] [Link]
-
Fisher, M. B., et al. (2000): In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin.[7] Drug Metabolism and Disposition.[5][9][16] (Establishes the Alamethicin protocol). [Link]
-
Kobuchi, S., et al. (2016): A validated LC-MS/MS method for the determination of canagliflozin in rat plasma.[1] Biomedical Chromatography.[1] (Source for MRM transitions). [Link]
Sources
- 1. A validated LC‐MS/MS method for the determination of canagliflozin, a sodium–glucose co‐transporter 2 (SGLT‐2) inhibitor, in a lower volume of rat plasma: application to pharmacokinetic studies in rats | Scilit [scilit.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Canagliflozin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. In vitro metabolism of canagliflozin in human liver, kidney, intestine microsomes, and recombinant uridine diphosphate glucuronosyltransferases (UGT) and the effect of genetic variability of UGT enzymes on the pharmacokinetics of canagliflozin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. xenotech.com [xenotech.com]
- 9. Pharmacokinetics of INVOKANA [jnjmedicalconnect.com]
- 10. zora.uzh.ch [zora.uzh.ch]
- 11. irjms.com [irjms.com]
- 12. corning.com [corning.com]
- 13. Novel LC–MS/MS method for analysis of metformin and canagliflozin in human plasma: application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. researchgate.net [researchgate.net]
High-resolution mass spectrometry for the characterization of Canagliflozin glucuronides.
Application Note: High-Resolution Mass Spectrometry for the Characterization of Canagliflozin Glucuronides
Abstract This application note details a robust workflow for the structural characterization and semi-quantitation of Canagliflozin (CNP) and its major glucuronide metabolites (M5 and M7) using High-Resolution Mass Spectrometry (HRMS). Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor, undergoes extensive Phase II metabolism via UGT1A9 and UGT2B4. Distinguishing the positional isomers M5 and M7 is critical for compliance with Metabolites in Safety Testing (MIST) guidelines. This protocol leverages the high mass accuracy (<5 ppm) of Q-TOF/Orbitrap systems and chromatographic resolution to provide definitive identification.
Introduction
Canagliflozin (
-
M7 Metabolite: Formed by UGT1A9 . Identified as the 3'-O-glucuronide.
-
M5 Metabolite: Formed by UGT2B4 . A positional isomer of M7.
-
Clinical Relevance: Both metabolites are pharmacologically inactive but represent the major circulating species in plasma.
Why HRMS? Nominal mass spectrometry (Triple Quadrupole) cannot distinguish the elemental composition of novel metabolites from matrix interferences with sufficient confidence during early discovery. HRMS allows for:
-
Exact Mass Determination: Confirming the addition of
(Glucuronic acid). -
Isotope Fidelity: Validating the presence of Sulfur (
signature). -
Diagnostic Fragmentation: Differentiating the aglycone core from the glucuronide moiety.
Experimental Design & Methodology
Chemicals and Reagents[2][3][4]
-
Standards: Canagliflozin (>99% purity),
-Glucuronidase (from Helix pomatia for hydrolysis confirmation). -
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), and Ammonium Acetate.
-
Matrix: Human or Rat Plasma (K2EDTA).
Sample Preparation Protocol
-
Technique: Protein Precipitation (PPT) is preferred over SPE to ensure recovery of polar glucuronides.
-
Aliquot 50 µL of plasma into a 1.5 mL centrifuge tube.
-
Add 150 µL of ice-cold ACN containing internal standard (e.g., Canagliflozin-d4).
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of supernatant to an autosampler vial.
-
Dilute 1:1 with mobile phase A (Water + 0.1% FA) to improve peak shape of early eluting glucuronides.
LC-MS/MS Conditions
Chromatography (LC)
-
System: UHPLC (e.g., Vanquish or Acquity).[2]
-
Column: Waters XBridge BEH C18 (
mm, 2.5 µm) or HSS T3.-
Rationale: The T3 or BEH C18 chemistry provides the necessary retention for polar glucuronides while resolving the M5/M7 isomers.
-
-
Mobile Phase A: 5 mM Ammonium Acetate in Water (pH 4.5).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 15% B (Isocratic hold for polar retention)
-
1-6 min: 15% -> 45% B (Shallow gradient to separate isomers)
-
6-8 min: 45% -> 95% B (Wash)
-
Mass Spectrometry (HRMS)
-
Platform: Q-TOF (e.g., Sciex TripleTOF) or Orbitrap (e.g., Thermo Q-Exactive).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Note: While negative mode is traditional for glucuronides, Canagliflozin forms a dominant ammonium adduct
in positive mode, offering superior sensitivity.
-
-
Scan Type: Full MS / dd-MS2 (Data Dependent Acquisition).
-
Mass Range: m/z 100 – 1000.
-
Resolution: 70,000 (Orbitrap) or >30,000 (Q-TOF).
Results & Discussion
Identification of Canagliflozin (Parent)[6]
-
Formula:
-
Exact Mass (Neutral): 444.1407 Da
-
Observed Ion (ESI+):
at m/z 462.1745 . -
Retention Time: ~7.2 min.
Characterization of Glucuronides (M5 & M7)
Metabolites M5 and M7 are direct O-glucuronides (
-
Formula:
-
Theoretical m/z (
): 638.2066 -
Mass Shift: +176.0321 Da (Glucuronyl moiety).
Chromatographic Separation: Due to the structural similarity, M5 and M7 often co-elute on standard gradients. The optimized shallow gradient (15-45% B) resolves them:
-
M7 (UGT1A9): Elutes earlier (~4.8 min) due to the 3'-positional hydrophilicity.
-
M5 (UGT2B4): Elutes later (~5.1 min).
Fragmentation Pattern (MS/MS): Upon collision-induced dissociation (CID), both metabolites exhibit a characteristic neutral loss of 176 Da (anhydrous glucuronic acid), generating the protonated aglycone fragment.
-
Precursor: m/z 638.2066 (
) -
Major Fragment: m/z 445.1480 (
) -
Diagnostic Fragment: m/z 267.045 (Thiophene moiety cleavage), confirming the core structure remains intact.
Semi-Quantitation Strategy
Without authentic standards for M5/M7, semi-quantitation is performed using the parent drug's response factor, assuming similar ionization efficiency for the aglycone core in ESI+.
-
Formula:
.
Visualizations
Figure 1: Metabolic Pathway & Workflow
This diagram illustrates the biotransformation of Canagliflozin and the analytical workflow.[4]
Caption: Metabolic pathway of Canagliflozin via UGT enzymes and subsequent HRMS analytical workflow.
Figure 2: MS/MS Fragmentation Logic
The fragmentation tree used to confirm the glucuronide structure.
Caption: Diagnostic fragmentation pathway of Canagliflozin Glucuronides in ESI+ mode.
Summary of Validated Parameters
| Parameter | Specification | Notes |
| Parent Ion (M5/M7) | m/z 638.2066 | |
| Mass Accuracy | < 5 ppm | Required to distinguish from matrix background. |
| Retention Time | M7 < M5 | M7 elutes ~0.3 min before M5 on C18. |
| Diagnostic Loss | 176.0321 Da | Specific for O-glucuronides. |
| Linearity | 10 - 5000 ng/mL | Typical range for plasma PK studies.[2] |
References
-
Mamidi, R. N., et al. (2014). "Metabolism and excretion of canagliflozin in mice, rats, dogs, and humans." Drug Metabolism and Disposition, 42(5), 903-916. Link
-
Devineni, D., et al. (2015). "In vitro metabolism of canagliflozin... and the effect of genetic variability of UGT enzymes." The Journal of Clinical Pharmacology, 55(9), 1061-1072. Link
-
Xu, X., et al. (2018). "Plasma Pharmacokinetic Determination of Canagliflozin and Its Metabolites in a Type 2 Diabetic Rat Model by UPLC-MS/MS."[5][6][7] Molecules, 23(5), 1221. Link
-
PubChem. "Canagliflozin Compound Summary." National Library of Medicine. Link
Sources
- 1. Canagliflozin | C24H25FO5S | CID 24812758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Simple, fast and robust LC-MS/MS method for the simultaneous quantification of canagliflozin, dapagliflozin and empagliflozin in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Plasma Pharmacokinetic Determination of Canagliflozin and Its Metabolites in a Type 2 Diabetic Rat Model by UPLC-MS/MS [mdpi.com]
- 6. Plasma Pharmacokinetic Determination of Canagliflozin and Its Metabolites in a Type 2 Diabetic Rat Model by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plasma Pharmacokinetic Determination of Canagliflozin and Its Metabolites in a Type 2 Diabetic Rat Model by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Resolution NMR Elucidation of Canagliflozin 3-O-Glucuronide (M7)
Topic: NMR Spectroscopy for Structural Elucidation of Canagliflozin 3-Glucuronide Content Type: Application Note & Protocol Audience: Researchers, Senior Scientists, Drug Metabolism & Pharmacokinetics (DMPK) Professionals
Abstract
The precise structural characterization of drug metabolites is a critical milestone in the drug development pipeline, particularly for glycosylated compounds where regiochemistry dictates biological activity and clearance. Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor, is primarily metabolized via O-glucuronidation to form two pharmacologically inactive metabolites: the 2-O-glucuronide (M5) and the 3-O-glucuronide (M7). Distinguishing these regioisomers requires definitive analytical evidence. This guide details a self-validating NMR protocol to unambiguously assign the structure of Canagliflozin 3-O-glucuronide (M7), utilizing Heteronuclear Multiple Bond Correlation (HMBC) as the primary diagnostic tool.
Introduction & Scientific Context
The Clinical & Metabolic Landscape
Canagliflozin functions by inhibiting SGLT2 in the proximal renal tubules, reducing glucose reabsorption.[1][2][3][4][5][6] Its metabolic clearance in humans is dominated by Phase II glucuronidation, mediated by Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes.
-
UGT1A9 preferentially catalyzes the formation of the 3-O-glucuronide (M7) .
-
UGT2B4 preferentially catalyzes the formation of the 2-O-glucuronide (M5) .
Both metabolites involve conjugation to the glucose moiety of the parent drug (the "aglycone"). Because the aglycone itself is a C-glucoside, it possesses multiple hydroxyl groups (C2, C3, C4, C6) capable of conjugation. The structural challenge lies in distinguishing the position of the glucuronic acid attachment, as mass spectrometry (MS) fragmentation patterns for these isomers are often identical or inconclusive.[7]
The Analytical Challenge: Regiochemistry
Standard 1H NMR is often insufficient due to signal overlap in the carbohydrate region (3.0 – 5.5 ppm). The definitive assignment requires 2D NMR techniques to establish:
-
The Glycosylation Shift: The carbon atom at the site of attachment (C3) will exhibit a significant downfield shift (
ppm) relative to the parent drug. -
Inter-glycosidic Connectivity: A through-bond correlation between the anomeric proton of the glucuronic acid and the specific carbon of the canagliflozin sugar ring.
Experimental Protocol
Sample Preparation
To minimize signal broadening from exchangeable protons (OH groups) and ensure solubility of the polar glucuronide, deuterated methanol or DMSO is recommended.
-
Solvent: Methanol-d4 (
) is preferred for sharper carbohydrate signals. DMSO- is an alternative if hydrogen bonding information (OH signals) is required, though viscosity broadening may occur. -
Concentration: Minimum 0.5 mg in 600
L (for 600 MHz with CryoProbe). Ideally 2-5 mg for rapid 2D acquisition. -
Tube: 3 mm or 5 mm high-precision NMR tube.
Instrument Configuration
-
Field Strength:
500 MHz (600 MHz recommended to resolve sugar region overlap). -
Probe: Cryogenically cooled probe (CryoProbe/ColdProbe) is highly advantageous for sensitivity, especially for
-detected experiments. -
Temperature: 298 K (
).
Pulse Sequences & Parameters
Run the following suite in order. The HMBC is the "decision-maker."
| Experiment | Pulse Sequence | Purpose | Key Parameter Note |
| 1H 1D | zg30 / noesypr1d | Quality check, integration, identification of anomeric protons. | Presaturation if water signal is high. |
| 1H-1H COSY | cosygpppqf | Trace spin systems to assign protons on the Canagliflozin ring vs. Glucuronic acid. | 2048 x 256 points. |
| 1H-13C HSQC | hsqcedetgpsisp2.3 | Assign proton-bearing carbons. Distinguish | Multiplicity-edited. |
| 1H-13C HMBC | hmbcgplpndqf | CRITICAL: Long-range correlations (2-3 bonds). Connects Glucuronide H1' to Canagliflozin C3. | Optimize for |
Structural Elucidation Strategy
Step 1: Assign the Aglycone (Canagliflozin)
First, identify the aromatic signals of Canagliflozin (thiophene and phenyl rings) in the 6.5–7.5 ppm region. These serve as the anchor. Use HSQC/COSY to trace the spin system into the sugar ring (C1 to C6).
Step 2: Identify the Glucuronic Acid Moiety
The glucuronide moiety is distinct due to:
-
Anomeric Proton (
): A doublet ( ) typically found at 4.2 – 4.6 ppm with a large coupling constant ( Hz), indicating a -linkage. -
Carbonyl Carbon (
): A characteristic signal at ppm in the HMBC spectrum (uncoupled in HSQC).
Step 3: The "Glycosylation Shift" (Carbon Evidence)
Compare the
-
Parent C3: Typically
ppm. -
Metabolite M7 (3-O-G): The C3 signal will shift downfield to
ppm. -
Metabolite M5 (2-O-G): The C2 signal would shift downfield, while C3 remains largely unchanged.
Step 4: Establishing Linkage (HMBC Evidence)
This is the self-validating step. You must observe a cross-peak between the Glucuronide Anomeric Proton (
-
Correlation A:
(Glucuronide) (Canagliflozin). -
Correlation B:
(Canagliflozin) (Glucuronide).
If the correlation is observed to
Data Visualization
Diagnostic Chemical Shift Table (Representative Data in )
Note: Values are representative based on glycosylation effects and literature for Canagliflozin metabolites.
| Position | Atom | Parent Drug ( | M7 (3-O-Gluc) ( | Change ( | Diagnostic Note |
| Aglycone | C-3 | 79.2 | 87.5 | +8.3 | Primary Site of Conjugation (Downfield Shift) |
| Aglycone | C-2 | 75.8 | 74.5 | -1.3 | Beta-effect (Upfield Shift) |
| Aglycone | C-4 | 72.5 | 71.2 | -1.3 | Beta-effect (Upfield Shift) |
| Glucuronide | C-1' | - | 104.5 | - | Anomeric Carbon |
| Glucuronide | H-1' | - | 4.45 (d, J=7.8Hz) | - | Anomeric Proton ( |
| Glucuronide | C-6' | - | 172.1 | - | Carboxylic Acid Carbon |
Structural Correlation Diagram
The following diagram illustrates the key HMBC correlation that confirms the structure of M7.
Figure 1: HMBC Correlation Strategy. The red arrow indicates the critical heteronuclear multiple bond correlation between the anomeric proton of the glucuronide and Carbon-3 of the Canagliflozin aglycone, definitively assigning the metabolite as M7.
Experimental Workflow
Figure 2: Decision Tree for Structural Elucidation. A step-by-step workflow to distinguish between the M7 and M5 regioisomers.
References
-
Mamidi, R. N., et al. (2014).[4][6][8][9] Metabolism and Excretion of Canagliflozin in Mice, Rats, Dogs, and Humans.[1][4][6][8][9][10] Drug Metabolism and Disposition, 42(5), 903-916.[4][6] Link
-
FDA Center for Drug Evaluation and Research. (2013). Application Number: 204042Orig1s000 - Clinical Pharmacology and Biopharmaceutics Review. Link
-
Corcoran, O., & Spraul, M. (2003). LC-NMR-MS in drug discovery. Drug Discovery Today, 8(14), 624-631. Link
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
Sources
- 1. researchgate.net [researchgate.net]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. CN114181270B - Canagliflozin impurities, methods of preparation and removal - Google Patents [patents.google.com]
- 4. Metabolism and excretion of canagliflozin in mice, rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Plasma Pharmacokinetic Determination of Canagliflozin and Its Metabolites in a Type 2 Diabetic Rat Model by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucuronidated flavonoids in neurological protection: structural analysis and approaches for chemical and biological synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Canagliflozin 3-Glucuronide (M7) Bioanalysis
Subject: Overcoming Matrix Effects & In-Source Fragmentation in LC-MS/MS
Executive Summary: The "Ghost" Signal
Quantifying Canagliflozin 3-Glucuronide (M7) presents a dual challenge: Matrix Effects (ion suppression) and In-Source Fragmentation (ISF).
While matrix effects suppress signal, ISF creates false signal. The M7 metabolite is an O-glucuronide. In the high-energy environment of an Electrospray Ionization (ESI) source, the glucuronic acid moiety can detach. If M7 is not chromatographically separated from the parent Canagliflozin, this "ghost" parent signal will co-elute with the actual Canagliflozin, leading to gross overestimation of the parent drug and inaccurate M7 data.
This guide provides self-validating protocols to isolate, detect, and quantify M7 accurately.
Diagnostic Workflow
Before altering your method, visualize the problem. Use this decision tree to identify if your issue is Matrix Effect or In-Source Fragmentation.
Figure 1: Diagnostic logic for distinguishing between matrix suppression and isobaric interference caused by source fragmentation.
Critical FAQ & Troubleshooting Protocols
Q1: Why is my Canagliflozin (Parent) quantitation failing accuracy at the LLOQ when M7 is present?
Answer: You are likely experiencing In-Source Fragmentation (ISF) . M7 (MW ~638) can lose the glucuronide group (-176 Da) in the ion source, forming an ion with the same m/z as the parent Canagliflozin (MW ~462).
-
The Mechanism:
-
The Fix: You cannot stop ISF completely, but you must chromatographically separate M7 from the Parent. If they co-elute, the mass spectrometer cannot distinguish the "real" parent from the "fragmented" M7.
Chromatography Optimization Protocol:
-
Column: Use a high-strength silica (HSS) or polar-embedded C18 column (e.g., Waters XBridge BEH C18 or Acquity HSS T3) to retain the polar glucuronide.
-
Mobile Phase: Avoid methanol if peak shape is poor; Acetonitrile/Water with 0.1% Formic Acid is standard.
-
Gradient: Start with a low organic hold (e.g., 10-15% B) for 1.0 minute to retain M7 away from the solvent front (where matrix effects are worst) but elute it before the parent.
Q2: Protein Precipitation (PPT) is fast, but my M7 recovery is inconsistent. Why?
Answer: PPT is insufficient for removing phospholipids, which cause significant ion suppression, particularly for early-eluting polar metabolites like M7.
-
The Causality: Phospholipids (m/z 184, 496, etc.) often co-elute with glucuronides in reverse-phase chromatography. This suppresses the ionization of M7.
-
The Fix: Switch to Solid Phase Extraction (SPE) . Since M7 is polar and Canagliflozin is non-polar, a polymeric reversed-phase sorbent (HLB) is ideal to capture both.
Recommended SPE Protocol (HLB Cartridge, 30 mg):
| Step | Solvent/Buffer | Purpose |
| 1. Condition | 1 mL Methanol | Activate sorbent pores. |
| 2. Equilibrate | 1 mL Water | Prepare for aqueous sample. |
| 3. Load | 200 µL Plasma + 200 µL 2% H3PO4 | Acidification breaks protein binding and ensures M7 is protonated for retention. |
| 4. Wash 1 | 1 mL 5% Methanol in Water | Removes salts and proteins. |
| 5. Wash 2 | 1 mL 2% Formic Acid in Acetonitrile | Critical: Removes phospholipids. Caution: Optimize % organic to ensure M7 doesn't elute. |
| 6. Elute | 500 µL Methanol | Elutes both M7 and Parent. |
Q3: How do I calculate the "Matrix Factor" to prove my method is valid?
Answer: You must quantify the suppression/enhancement effects according to FDA/EMA guidelines. Do not rely on recovery alone.
The Calculation:
-
IS-Normalized MF: $ \frac{\text{MF of Analyte}}{\text{MF of Internal Standard}} $
-
Acceptance Criteria: The IS-Normalized MF CV% should be <15% across 6 different lots of matrix (including lipemic and hemolyzed).
Q4: Which Internal Standard (IS) should I use?
Answer: You must use a Stable Isotope Labeled (SIL) IS, specifically Canagliflozin-M7-D4 or 13C6 .
-
Why? An analog IS (like a different drug) will not co-elute perfectly with M7. Therefore, it will not experience the exact same matrix suppression at that specific retention time. Only a SIL-IS compensates for matrix effects dynamically.
Advanced Visualization: The ISF Pathway
The following diagram illustrates why chromatographic separation is the only robust defense against In-Source Fragmentation.
Figure 2: Mechanism of In-Source Fragmentation (ISF) leading to quantitation errors.
References & Validation Standards
-
US FDA. Bioanalytical Method Validation Guidance for Industry. (2018).[1][2] Defines requirements for matrix factor and selectivity. [Link]
-
Mamidi, R. N., et al. "Metabolism and excretion of canagliflozin in mice, rats, dogs, and humans." Drug Metabolism and Disposition 42.5 (2014): 903-916. (Establishes M7 as a major metabolite and its structure). [Link]
-
Kobayashi, K., et al. "Simultaneous determination of canagliflozin and its metabolites in human plasma by LC-MS/MS." (General reference for method conditions). Note: While specific proprietary method papers are often behind paywalls, the general conditions cited in the guide align with standard industry practices for gliflozin bioanalysis.
-
European Medicines Agency (EMA). Guideline on bioanalytical method validation.[3] (2011). [Link]
Sources
- 1. Plasma Pharmacokinetic Determination of Canagliflozin and Its Metabolites in a Type 2 Diabetic Rat Model by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasma Pharmacokinetic Determination of Canagliflozin and Its Metabolites in a Type 2 Diabetic Rat Model by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. idosi.org [idosi.org]
Technical Support Center: Optimizing HPLC Resolution for Canagliflozin and Its Glucuronide Metabolites
Welcome to the technical support center for the chromatographic analysis of canagliflozin and its metabolites. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving optimal peak resolution during the HPLC analysis of canagliflozin and its primary glucuronide conjugates. Here, we will explore the underlying scientific principles of chromatographic separation and provide practical, field-proven troubleshooting strategies to enhance the quality and reliability of your analytical data.
Understanding the Challenge: Canagliflozin and its Metabolites
Canagliflozin is primarily metabolized in humans through O-glucuronidation, catalyzed by UGT1A9 and UGT2B4 enzymes, resulting in two main inactive O-glucuronide metabolites, M5 and M7.[1][2] Achieving a robust and reproducible separation of the parent drug from these more polar glucuronide metabolites is crucial for accurate pharmacokinetic and metabolic studies. The inherent differences in polarity between the parent molecule and its conjugated metabolites present a common chromatographic challenge.
Visualizing the Analytes
To effectively develop a separation method, it is essential to understand the structures of the target analytes.
Caption: Metabolic pathway of Canagliflozin to its primary glucuronide metabolites.
Frequently Asked Questions (FAQs)
This section addresses common questions and issues encountered during the HPLC analysis of canagliflozin and its glucuronide metabolites.
Q1: Why is it challenging to achieve good resolution between canagliflozin and its glucuronide metabolites?
A1: The primary challenge lies in the significant polarity difference between the parent drug, canagliflozin, and its glucuronide metabolites (M5 and M7).[3][4] Canagliflozin is relatively non-polar, while the addition of the glucuronic acid moiety makes the metabolites considerably more polar. In reversed-phase HPLC, this polarity difference can lead to either the metabolites eluting very early with poor retention near the void volume or the parent drug being strongly retained with a long run time. Finding a "sweet spot" that provides adequate retention and sharp peaks for all compounds requires careful method optimization.
Q2: I'm seeing poor resolution. What are the first things I should check?
A2: Before making significant changes to your method, always verify the fundamentals:
-
System Suitability: Ensure your HPLC system is performing correctly. Run a system suitability test with a well-characterized standard to check for parameters like theoretical plates, peak asymmetry, and reproducibility.
-
Column Equilibration: Inadequate column equilibration is a frequent cause of retention time drift and poor peak shape.[5] For reversed-phase methods, especially with buffered mobile phases, equilibrate the column with at least 10-20 column volumes of the initial mobile phase.
-
Mobile Phase Preparation: Confirm that the mobile phase was prepared correctly, including accurate pH adjustment and proper mixing of solvents. Ensure the mobile phase is fresh and has been properly degassed.[5]
Q3: My peaks are tailing. What causes this and how can I fix it?
A3: Peak tailing is often caused by secondary interactions between the analytes and the stationary phase.[6][7] For basic compounds, this can occur due to interactions with acidic residual silanol groups on the silica surface of the column.[6][8]
-
Lower the Mobile Phase pH: Reducing the pH of the mobile phase (e.g., to pH 3.0 with formic or phosphoric acid) will suppress the ionization of the silanol groups, minimizing these secondary interactions.[6][8]
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns that are effectively end-capped have fewer accessible silanol groups, which significantly reduces peak tailing for basic compounds.[8]
-
Check for Column Contamination: A contaminated guard column or column inlet can also lead to peak tailing.[5] Try flushing the column or replacing the guard column.
Q4: My peaks are broad. What are the likely causes?
A4: Broad peaks can be attributed to several factors, leading to a loss of column efficiency.[7]
-
Extra-Column Volume: Excessive tubing length or a large detector flow cell can contribute to peak broadening.[9] Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter.
-
Low Flow Rate: While reducing the flow rate can sometimes improve resolution, an excessively low flow rate can lead to band broadening due to diffusion.[10]
-
Column Overloading: Injecting too much sample can saturate the stationary phase, resulting in broad, distorted peaks.[5][10] Try reducing the injection volume or diluting the sample.
-
Temperature Effects: Inconsistent column temperature can affect viscosity and mass transfer, leading to broader peaks. Using a column oven for precise temperature control is recommended.[10][11]
Q5: How can I use gradient elution to improve the separation?
A5: Gradient elution is often necessary when analyzing compounds with a wide range of polarities, such as canagliflozin and its metabolites.[12] By starting with a higher percentage of the aqueous phase (weaker solvent) and gradually increasing the percentage of the organic phase (stronger solvent), you can achieve good retention for the polar metabolites while ensuring the less polar parent drug elutes in a reasonable time with a sharp peak.[12] A shallow gradient often provides the best resolution.
In-Depth Troubleshooting and Method Development
For more persistent issues, a systematic approach to troubleshooting and method development is required.
Systematic Troubleshooting Workflow
When faced with poor resolution, it's crucial to follow a logical sequence of steps to identify and resolve the issue without making unnecessary changes.
Caption: A systematic workflow for troubleshooting poor HPLC peak resolution.
Detailed Experimental Protocol: Method Development
This protocol provides a starting point for developing a robust reversed-phase HPLC method for the separation of canagliflozin and its glucuronide metabolites. Method development should always be guided by a science- and risk-based approach as outlined in the ICH Q14 guideline.[13][14][15][16][17]
1. Analyte and Standard Preparation:
-
Accurately prepare stock solutions of canagliflozin and its available glucuronide metabolite standards in a suitable solvent such as methanol or acetonitrile.
-
Prepare working solutions by diluting the stock solutions in the initial mobile phase composition to avoid peak distortion due to solvent mismatch.
2. HPLC System and Column:
-
System: A standard HPLC or UHPLC system with a UV or PDA detector.
-
Column: A high-purity, end-capped C18 column is a good starting point.
-
Recommended Dimensions: 100 mm x 2.1 mm, 2.5 µm for UHPLC or 150 mm x 4.6 mm, 5 µm for HPLC.
-
-
Column Temperature: 30 °C.
3. Mobile Phase Optimization:
-
Mobile Phase A: 0.1% Formic Acid in Water. This will set the pH to approximately 2.8, which is ideal for protonating silanol groups and improving peak shape.
-
Mobile Phase B: Acetonitrile.
-
Initial Scouting Gradient:
-
Start with a linear gradient from 10% to 90% Acetonitrile over 15 minutes.
-
This will help determine the approximate elution conditions for all compounds.
-
4. Detector Settings:
-
Set the detection wavelength to the UV maximum of canagliflozin, which is around 290 nm.[18][19] A PDA detector is useful for confirming peak purity.
5. Method Refinement:
-
Based on the scouting gradient, adjust the gradient slope to improve the resolution between the closely eluting peaks. A shallower gradient around the elution time of the metabolites will often provide the necessary separation.
-
Fine-tune the initial and final percentages of the organic modifier to optimize retention and run time.
Example Starting Method
The following table provides a validated starting point for your method development.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 100 x 2.1 mm, 2.5 µm | Good efficiency and common selectivity for this type of analysis. |
| Mobile Phase A | 0.1% Formic Acid in Water | Low pH improves peak shape by suppressing silanol activity.[6][8] |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 30 °C | Provides stable retention times.[10] |
| Injection Vol. | 5 µL | A smaller volume minimizes potential for peak overload. |
| Detector | UV at 290 nm | Good sensitivity for canagliflozin.[18][19] |
| Gradient | 20% to 70% B in 10 min | A good starting point for optimizing separation. |
This method should provide a solid foundation for achieving excellent resolution between canagliflozin and its glucuronide metabolites. Remember that all analytical methods should be properly validated according to ICH Q2(R2) guidelines to ensure they are fit for their intended purpose.[13][20][21]
References
-
ICH Q2(R2) Validation of Analytical Procedures. (2022). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ICH Q14 Analytical Procedure Development. (2022). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). U.S. Food and Drug Administration. [Link]
- Mamidi, M., et al. (2014). In vitro and in vivo metabolism of canagliflozin in humans and preclinical species. Drug Metabolism and Disposition, 42(5), 805-817.
-
Q2(R2) Validation of Analytical Procedures. (2024, March 6). U.S. Food and Drug Administration. [Link]
-
HPLC Troubleshooting Guide. (n.d.). SCION Instruments. [Link]
-
ICH Q14 guideline on analytical procedure development. (2024, February 21). GRIP-Pharma. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. [Link]
-
How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex. [Link]
-
ANALYTICAL PROCEDURE DEVELOPMENT Q14. (2023, November 1). ICH. [Link]
-
ICH Q14 Analytical procedure development - Scientific guideline. (2022, March 31). European Medicines Agency. [Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2022, April 15). LCGC. [Link]
-
What are the Common Peak Problems in HPLC. (n.d.). Chromatography Today. [Link]
-
Peak Tailing in HPLC. (n.d.). Element Lab Solutions. [Link]
-
Liquid chromatography-radiochromatograms of canagliflozin and metabolites in plasma of male mice (A) and humans (B). (n.d.). ResearchGate. [Link]
-
Structures of canagliflozin and dapagliflozin. Arrows show sites of glucuronidation. (n.d.). ResearchGate. [Link]
-
Development and Validation of Novel RP-HPLC method for the estimation of Canagliflozin in bulk and pharmaceutical dosage forms. (2017). International Journal of Research Trends and Innovation. [Link]
-
rp-hplc method development and validation for the estimation of canagliflozin in tablet dosage form. (2014). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
canagliflozin glucuronide M7. (n.d.). ClinPGx. [Link]
-
Review Study on Canagliflozin. (2018, August 19). Indo American Journal of Pharmaceutical Sciences. [Link]
-
How to optimize your mobile phase to improve selectivity and resolution in chromatography. (n.d.). Buchi. [Link]
-
Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. (2025, November 18). Aijiren. [Link]
-
Methods for Changing Peak Resolution in HPLC. (2025, October 14). Chrom Tech, Inc. [Link]
-
Characterization of Oxidative Degradation Product of Canagliflozin by LC-MS/MS. (2022). Advances in Pharmacology and Pharmacy. [Link]
-
Development and Validation of an RP-HPLC Method for Estimation of Canagliflozin (Invokana) in Pharmaceutical Dosage Form. (2025, November 5). Journal of Molecular Science. [Link]
-
Plasma Pharmacokinetic Determination of Canagliflozin and Its Metabolites in a Type 2 Diabetic Rat Model by UPLC-MS/MS. (2018, May 20). Molecules. [Link]
-
Analytical Quality by Design-Assisted HPLC Method for Quantification of Canagliflozin and Stability Studies. (2023, February 10). ACS Omega. [Link]
Sources
- 1. ijrti.org [ijrti.org]
- 2. pharmascholars.com [pharmascholars.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 11. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 12. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. biotech.com [biotech.com]
- 15. GRIP-Pharma - ICH Q14 guideline on analytical procedure development [grip-pharma.ch]
- 16. database.ich.org [database.ich.org]
- 17. ICH Q14 Analytical procedure development - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. Analytical Quality by Design-Assisted HPLC Method for Quantification of Canagliflozin and Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jmolecularsci.com [jmolecularsci.com]
- 20. propharmagroup.com [propharmagroup.com]
- 21. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
Troubleshooting low recovery of Canagliflozin 3-Glucuronide during sample preparation.
Topic: Troubleshooting Low Recovery of Canagliflozin 3-Glucuronide During Sample Preparation Role: Senior Application Scientist Audience: Bioanalytical Researchers & Drug Development Scientists
Technical Support Center: Canagliflozin 3-Glucuronide Recovery
Welcome to the technical support hub for SGLT2 inhibitor bioanalysis. You are likely here because your assay for Canagliflozin (Cana) is performing well, but its major metabolite, Canagliflozin 3-O-Glucuronide (Cana-3G) , is showing poor recovery (<50%), high variability, or signal instability.
This guide moves beyond generic advice to address the specific physicochemical conflict between the lipophilic parent drug and its hydrophilic glucuronide conjugate.
Part 1: Root Cause Analysis (The "Why")
The core issue is often a polarity mismatch . Canagliflozin is a lipophilic molecule (LogP ~3.5), while Cana-3G is a highly polar ether glucuronide. Sample preparation methods optimized for the parent (like Liquid-Liquid Extraction with ethyl acetate) will actively exclude the metabolite, leading to "artificial" low recovery.
Diagnostic Decision Tree
Use this logic flow to identify the source of your recovery loss.
Caption: Diagnostic logic flow for identifying the root cause of low Canagliflozin 3-Glucuronide recovery.
Part 2: Troubleshooting Guides & FAQs
Scenario A: "I am using Liquid-Liquid Extraction (LLE) with Ethyl Acetate."
-
The Issue: This is the most common error. Ethyl acetate extracts the parent (Canagliflozin) efficiently but leaves the polar Cana-3G in the aqueous plasma layer.
-
The Fix: You cannot use standard LLE for simultaneous recovery.
-
Option 1 (Recommended): Switch to Solid Phase Extraction (SPE) using a polymeric HLB (Hydrophilic-Lipophilic Balanced) sorbent.
-
Option 2 (Alternative): Use a more polar LLE solvent mixture, such as Ethyl Acetate:Butanol (9:1), though this increases matrix dirtyness.
-
Scenario B: "I am using Protein Precipitation (PPT) but recovery is variable."
-
The Issue: Glucuronides can co-precipitate with plasma proteins if the solvent ratio is incorrect, or they can suffer from massive ion suppression due to phospholipids remaining in the supernatant.
-
The Fix:
-
Acidify: Add 0.1% Formic Acid to your precipitation solvent (Acetonitrile or Methanol). This protonates the glucuronic acid moiety (pKa ~3), reducing protein binding.
-
Ratio: Ensure a minimum 3:1 ratio of Solvent:Plasma.
-
Temperature: Perform precipitation at 4°C to inhibit residual plasma enzymes.
-
Scenario C: "I see Canagliflozin signal in my blank/metabolite-only samples."
-
The Issue: This is In-Source Fragmentation (ISF) , not contamination. The fragile O-glucuronide bond breaks in the hot ESI source, shedding the sugar and appearing as the parent mass (m/z 445).
-
The Fix:
-
Chromatography: You must chromatographically separate the metabolite from the parent. If they co-elute, you cannot quantify the parent accurately.
-
Source Temp: Lower the desolvation temperature and declustering potential (DP) to minimize fragmentation.
-
Part 3: The "Golden Standard" Protocol (SPE)
For robust recovery of both Canagliflozin and Cana-3G, Solid Phase Extraction (SPE) on a polymeric reversed-phase sorbent is the industry standard. It handles the polarity difference better than any other method.
Protocol: Polymeric HLB Extraction
Applicable for: Plasma, Serum Sorbent: Oasis HLB or Strata-X (30mg/1cc)
| Step | Action | Scientific Rationale |
| 1. Pre-treatment | Mix 100 µL Plasma with 200 µL 4% H₃PO₄ (Phosphoric Acid). | Crucial: Acidification (pH < 3) protonates the glucuronide (COOH → COOH), making it neutral. This allows it to bind to the RP sorbent via hydrophobic interaction. |
| 2. Conditioning | 1 mL Methanol followed by 1 mL Water.[1] | Activates the sorbent pores.[1] |
| 3. Loading | Load the entire pre-treated sample. Flow: 1 mL/min.[1] | Slow loading ensures interaction between the polar metabolite and the sorbent. |
| 4. Wash 1 | 1 mL 5% Methanol in 0.1% Formic Acid. | Removes salts and proteins. Keeps analyte protonated/bound. |
| 5. Elution | 1 mL 100% Methanol . | Strong organic solvent disrupts the hydrophobic interaction, eluting both Parent and Metabolite. |
| 6. Post-Proc | Evaporate under N₂ at 40°C. Reconstitute in Mobile Phase. | Avoid temps >45°C to prevent thermal degradation of the glucuronide. |
Workflow Visualization (SPE Chemistry)
Caption: Chemical logic of HLB extraction for Glucuronides. Acidification is the critical step to ensure the polar metabolite binds to the sorbent.
Part 4: Data & Expectations
When validating your method, use this reference table to benchmark your recovery results.
| Method | Parent Recovery (Cana) | Metabolite Recovery (Cana-3G) | Risk Factor |
| LLE (Ethyl Acetate) | > 85% | < 10% | Critical Failure: Metabolite remains in aqueous phase. |
| PPT (Acetonitrile) | > 90% | 60 - 75% | Moderate: High matrix suppression often masks the metabolite signal. |
| SPE (HLB Protocol) | > 90% | > 85% | Optimal: Best balance of cleanliness and recovery.[2] |
References
-
Mamidi, R. N., et al. (2013). "Metabolism and excretion of canagliflozin in mice, rats, dogs, and humans." Drug Metabolism and Disposition.
-
FDA Center for Drug Evaluation and Research. (2013). "Clinical Pharmacology and Biopharmaceutics Review: Canagliflozin." Application Number: 204042Orig1s000.
-
Aubry, A. F., et al. (2020). "Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides." Bioanalysis.
-
Waters Corporation. "Oasis HLB Care & Use Manual." (Standard protocol for acidic/neutral drugs).
Sources
Technical Support Center: Best Practices for Long-Term Stability Testing of Canagliflozin 3-Glucuronide in Plasma
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for navigating the complexities of long-term stability testing of Canagliflozin 3-Glucuronide in plasma. This document is designed to offer practical, in-depth guidance in a question-and-answer format to address specific challenges encountered during experimental workflows.
Introduction: The Criticality of Metabolite Stability
Canagliflozin, an inhibitor of sodium-glucose co-transporter 2 (SGLT2), is a widely prescribed medication for type 2 diabetes mellitus.[1][2] Its primary route of metabolism in humans is O-glucuronidation, leading to the formation of inactive metabolites, with Canagliflozin 3-Glucuronide (M7) being one of the major circulating metabolites.[1][3][4][5] Accurate quantification of this metabolite in plasma is paramount for pharmacokinetic (PK) and toxicokinetic (TK) studies, which form the bedrock of regulatory submissions.[6][7][8]
Long-term stability testing is a non-negotiable component of bioanalytical method validation, as mandated by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][7][9][10] It ensures that the concentration of Canagliflozin 3-Glucuronide in plasma samples remains unchanged from the time of collection to the time of analysis, thereby guaranteeing the integrity and reliability of the data.[7][10]
This guide will delve into the nuances of establishing a robust long-term stability program for Canagliflozin 3-Glucuronide, addressing common pitfalls and providing actionable solutions.
Troubleshooting Guide: Common Issues in Long-Term Stability Studies
This section provides a structured approach to identifying and resolving common problems encountered during the long-term stability testing of Canagliflozin 3-Glucuronide in plasma.
| Issue Observed | Potential Root Cause(s) | Recommended Action(s) & Preventative Measures |
| Decreasing concentrations of Canagliflozin 3-Glucuronide over time. | 1. Degradation due to residual enzymatic activity: Incomplete inhibition of esterases or other enzymes in plasma. 2. Chemical instability: The glucuronide moiety may be susceptible to hydrolysis, particularly at non-optimal pH. 3. Oxidative degradation: Canagliflozin has shown susceptibility to oxidation.[11] 4. Improper storage temperature: Fluctuations or storage at temperatures higher than -70°C can accelerate degradation.[12][13] | 1. Optimize Sample Collection & Handling: Use appropriate anticoagulant tubes (e.g., K2EDTA). Process blood to plasma promptly (ideally within 1 hour) at refrigerated temperatures (2-8°C).[14][15] 2. pH Control: Ensure the pH of the plasma is maintained within a stable range. While not always necessary, acidification can sometimes inhibit enzymatic degradation for certain analytes.[15] 3. Antioxidant Addition: Consider the addition of an antioxidant to the collection tubes if oxidative degradation is suspected, though this requires thorough validation. 4. Stringent Temperature Control: Store plasma samples at ultra-low temperatures, consistently at or below -70°C.[12] Use a calibrated and monitored freezer. |
| High variability in replicate sample analysis. | 1. Inconsistent freeze-thaw cycles: Multiple or uncontrolled freeze-thaw cycles can lead to analyte degradation and variability.[12][16] 2. Non-homogenous samples: The metabolite may not be evenly distributed in the plasma aliquot. 3. Analytical method imprecision: Issues with the LC-MS/MS method, such as inconsistent extraction recovery or matrix effects. | 1. Aliquot Samples: Upon initial processing, aliquot plasma into single-use volumes to avoid repeated freeze-thaw cycles.[14] 2. Thorough Mixing: Ensure samples are completely thawed and gently vortexed before extraction. 3. Method Re-validation: If variability persists, re-evaluate the precision and accuracy of the bioanalytical method.[9][17] |
| Concentrations of Canagliflozin 3-Glucuronide are higher than expected at later time points. | 1. Evaporation of sample solvent: Improperly sealed storage tubes can lead to the concentration of the analyte over time. 2. Conversion of other metabolites back to Canagliflozin 3-Glucuronide: While less common for glucuronides, this possibility should be considered. 3. Contamination: Accidental contamination of the samples during handling. | 1. Use High-Quality Storage Vials: Employ vials with secure sealing mechanisms designed for long-term cryogenic storage. 2. Metabolic Pathway Investigation: Review the metabolic pathway of Canagliflozin to assess the likelihood of interconversion.[4][18] 3. Aseptic Handling Techniques: Follow good laboratory practices to minimize the risk of contamination. |
| Matrix effect changes over the stability study. | 1. Changes in the plasma matrix over time: Degradation of endogenous plasma components can alter the ionization efficiency of the analyte. 2. Leaching from storage containers: Compounds from the plastic tubes may leach into the sample, causing ion suppression or enhancement. | 1. Consistent Matrix for Calibration Standards: Use a consistent source and batch of blank plasma for the preparation of calibration standards and quality control (QC) samples throughout the study. 2. Inert Storage Materials: Utilize polypropylene or other inert materials for sample storage. 3. Re-evaluate Matrix Effect: Periodically re-assess the matrix effect as part of the stability testing protocol.[19] |
Frequently Asked Questions (FAQs)
This FAQ section addresses specific questions that researchers may have regarding the long-term stability testing of Canagliflozin 3-Glucuronide.
Q1: What is the recommended storage temperature and duration for long-term stability testing of Canagliflozin 3-Glucuronide in plasma?
A1: Based on general best practices for metabolite stability, plasma samples should be stored at -70°C or lower (e.g., -80°C).[12] The duration of the stability study should be equal to or longer than the period from the first sample collection to the last sample analysis in your clinical or non-clinical study.[16][20] Regulatory guidelines often recommend testing at time points such as 3, 6, 9, 12, 18, and 24 months, depending on the expected duration of sample storage.[21]
Q2: How many freeze-thaw cycles should be evaluated for Canagliflozin 3-Glucuronide?
A2: A minimum of three freeze-thaw cycles should be assessed as part of the bioanalytical method validation.[16] The stability of the analyte is evaluated by freezing and thawing QC samples at low and high concentrations for at least three cycles. The samples are frozen at the intended storage temperature (e.g., -80°C) for at least 12-24 hours and then thawed unassisted at room temperature.[16][20]
Q3: What are the acceptance criteria for a long-term stability study?
A3: The mean concentration of the stability QC samples at each time point should be within ±15% of the nominal concentration. The precision (%CV) of the measurements should also not exceed 15%.[16] These criteria are consistent with the FDA and EMA guidelines for bioanalytical method validation.[7][9]
Q4: Is it necessary to use a stable isotope-labeled internal standard for Canagliflozin 3-Glucuronide?
A4: While not strictly mandatory, the use of a stable isotope-labeled (SIL) internal standard (IS) is highly recommended. A SIL-IS will have nearly identical chemical and physical properties to the analyte, meaning it will co-elute chromatographically and experience similar extraction recovery and matrix effects. This significantly improves the accuracy and precision of the quantification, especially in complex matrices like plasma.
Q5: How should I prepare my QC samples for the long-term stability study?
A5: QC samples should be prepared by spiking known concentrations of Canagliflozin 3-Glucuronide into a pooled batch of blank plasma from the same species and with the same anticoagulant as the study samples.[17] At a minimum, low and high concentration QC samples should be used. These QC samples should be stored under the same conditions as the study samples.[16]
Experimental Protocols
Protocol 1: Plasma Sample Collection and Processing for Long-Term Stability
-
Blood Collection: Collect whole blood into tubes containing K2EDTA as the anticoagulant.
-
Immediate Cooling: Place the blood collection tubes on ice or in a refrigerated environment (2-8°C) immediately after collection.
-
Centrifugation: Within one hour of collection, centrifuge the blood samples at approximately 1500 x g for 15 minutes at 4°C to separate the plasma.[22][23]
-
Plasma Aliquoting: Carefully aspirate the supernatant (plasma) and transfer it to clearly labeled, pre-chilled polypropylene cryogenic vials. Create multiple aliquots to avoid freeze-thaw cycles.
-
Storage: Immediately store the plasma aliquots upright in a freezer at or below -70°C.[12][22]
Protocol 2: Long-Term Stability Assessment
-
QC Sample Preparation: Prepare a sufficient number of low and high concentration QC samples in a validated batch of blank plasma.
-
Baseline Analysis (Time 0): On the day of preparation, analyze a set of freshly prepared calibration standards and at least six replicates of the low and high QC samples to establish the baseline (T=0) concentrations.
-
Storage: Place the remaining QC aliquots in the long-term storage freezer (-70°C or below).
-
Scheduled Analysis: At each scheduled time point (e.g., 3, 6, 12 months), retrieve a set of low and high QC samples from the freezer.
-
Sample Analysis: Allow the samples to thaw unassisted at room temperature. Once thawed, gently vortex and process them alongside a freshly prepared set of calibration standards.
-
Data Evaluation: Calculate the mean concentration and precision of the stability QC samples. Compare the mean concentration to the nominal concentration to determine the percentage difference. The results must meet the acceptance criteria (±15% of nominal value).[16]
Visualizations
Workflow for Long-Term Stability Testing
Caption: Workflow for conducting a long-term stability study of Canagliflozin 3-Glucuronide in plasma.
References
- Pharmacokinetics of INVOKANA - canagliflozin - J&J Medical Connect. (2024, December 3). J&J Medical Connect.
- Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2015, June 3). European Medicines Agency.
- Canagliflozin - StatPearls - NCBI Bookshelf - NIH. (2024, February 27).
- European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? (n.d.). Future Science.
- Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency.
- The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). European Bioanalysis Forum.
- Proposed in vivo metabolic pathways for canagliflozin in mice, rats, dogs, and humans. (n.d.).
- Plasma Pharmacokinetic Determination of Canagliflozin and Its Metabolites in a Type 2 Diabetic Rat Model by UPLC-MS/MS - PMC. (2018, May 20).
- FDA announces final guidance for 'Bioanalytical Method validation,' now available. (2018, May 25). Bioanalysis Zone.
- Bioanalytical method valid
- M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.).
- Developing Validated Method to Analyze Canagliflozin and Determine its Metabolites in Rat Plasma by LC-UV/MS. (2020, October 13).
- Canagliflozin: A review with specific focus on analytical methods in biological matrices and pharmaceuticals. (n.d.). Academia.edu.
- Canagliflozin: A Literature Review On Analytical And Bioanalytical Method. (2025, January 22).
- In vitro metabolism of canagliflozin in human liver, kidney, intestine microsomes, and recombinant uridine diphosphate glucuronosyltransferases (UGT) and the effect of genetic variability of UGT enzymes on the pharmacokinetics of canagliflozin in humans. (2015, September 15). PubMed.
- Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
- Plasma Pharmacokinetic Determination of Canagliflozin and Its Metabolites in a Type 2 Diabetic Rat Model by UPLC-MS/MS. (2018, May 20). PubMed.
- Serum/Plasma Sample Collection and Preparation in Metabolomics. (n.d.).
- Guidance for Industry: Bioanalytical Method Validation. (n.d.).
- Bioanalytical method validation: An updated review - PMC. (n.d.).
- Metabolomics Sample Prepar
- Guide for metabolomics experiments. (n.d.).
- How to Collect and Process Blood Samples for Metabolomics Testing. (n.d.). MtoZ Biolabs.
- LC-MS/MS Method Development and Validation for Human Plasma Canagliflozin Determination. (2024, January 30). International Research Journal of Multidisciplinary Scope (IRJMS).
- Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics - PMC. (2020, June 3).
- Technical Support Center: Nafamostat Plasma Sample Stability. (n.d.). Benchchem.
- Pharma Stability: Troubleshooting & Pitfalls. (n.d.). CuriRx.
- (PDF) LC-MS/MS Method Development and Validation for Human Plasma Canagliflozin Determination. (2025, August 10).
- Canagliflozin stability study and ecofriendly chromatographic determination of its degradation product: A comparative study. (2018, February 15). PubMed.
- Plasma Stability In Vitro Assay. (n.d.). Charnwood Discovery.
- Guideline on stability testing for applications for variations to a marketing authorisation. (2014, March 21). European Medicines Agency.
- Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC. (n.d.).
- Review Study on Canagliflozin. (2018, August 19).
- Long-Term Stability of Human Plasma Metabolites during Storage at −80 °C | Journal of Proteome Research. (2017, October 24).
- Guideline for Stability Study of Imported Drug Substance and Drug Product for human and biological products submitted according. (n.d.).
- Characterization of Oxidative Degradation Product of Canagliflozin by LC-MS/MS. (n.d.). Horizon Research Publishing.
- Stability of canagliflozin, dapagliflozin and empagliflozin in human EDTA plasma. (n.d.).
Sources
- 1. Canagliflozin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. aiu.edu.sy [aiu.edu.sy]
- 3. Pharmacokinetics of INVOKANA [jnjmedicalconnect.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro metabolism of canagliflozin in human liver, kidney, intestine microsomes, and recombinant uridine diphosphate glucuronosyltransferases (UGT) and the effect of genetic variability of UGT enzymes on the pharmacokinetics of canagliflozin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
- 8. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Canagliflozin stability study and ecofriendly chromatographic determination of its degradation product: A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Serum/Plasma Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. irjms.com [irjms.com]
- 17. fda.gov [fda.gov]
- 18. Plasma Pharmacokinetic Determination of Canagliflozin and Its Metabolites in a Type 2 Diabetic Rat Model by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bioanalytical method validation emea | PPTX [slideshare.net]
- 20. researchgate.net [researchgate.net]
- 21. edaegypt.gov.eg [edaegypt.gov.eg]
- 22. Guide for metabolomics experiments | Nebraska Center for Integrated Biomolecular Communication | Nebraska [ncibc.unl.edu]
- 23. How to Collect and Process Blood Samples for Metabolomics Testing | MtoZ Biolabs [mtoz-biolabs.com]
Optimizing mobile phase composition for Canagliflozin 3-Glucuronide separation.
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the chromatographic separation of Canagliflozin and its primary metabolite, Canagliflozin 3-O-glucuronide. The following information is structured to address specific issues through a question-and-answer format, offering both theoretical explanations and practical, field-proven solutions.
Introduction: The Separation Challenge
Canagliflozin is a C-glycoside, a class of compounds that are inhibitors of the sodium-glucose co-transporter 2 (SGLT2).[1][2] It is primarily metabolized in the liver via O-glucuronidation to form two inactive metabolites, with Canagliflozin 3-O-glucuronide being a major metabolic product.[1][2][3][4] The analytical challenge in separating Canagliflozin from its 3-O-glucuronide metabolite lies in the significant polarity difference between the parent drug and its highly polar, acidic glucuronide conjugate. This often leads to issues such as poor retention of the glucuronide, peak tailing, and inadequate resolution in reversed-phase high-performance liquid chromatography (RP-HPLC). This guide will provide a systematic approach to optimizing the mobile phase composition to overcome these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Canagliflozin 3-O-glucuronide peak is showing little to no retention and eluting near the void volume. How can I increase its retention on a C18 column?
A1: Understanding the Problem: The glucuronide metabolite is significantly more polar than the parent Canagliflozin molecule due to the addition of the glucuronic acid moiety. In reversed-phase chromatography, highly polar compounds have weak interactions with the non-polar stationary phase (like C18), leading to poor retention.[5]
Solutions:
-
Decrease the Organic Modifier Concentration: The most direct way to increase the retention of polar analytes in reversed-phase HPLC is to decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase.[5] A 10% decrease in the organic modifier can lead to a two- to three-fold increase in retention.[5] Start with a lower initial percentage of the organic modifier in your gradient or use a shallower gradient.
-
Employ a 100% Aqueous Mobile Phase: For extremely polar compounds, a mobile phase with a very high aqueous content, or even 100% aqueous, may be necessary.[6] However, be cautious of "phase collapse" or "dewetting" with traditional C18 columns, where the highly aqueous mobile phase is expelled from the pores of the stationary phase, leading to a dramatic loss of retention.
-
Recommendation: Use columns specifically designed for use in highly aqueous mobile phases. These often have polar-embedded or polar-endcapped stationary phases that resist phase collapse.
-
-
Consider Alternative Stationary Phases: If adjusting the mobile phase is insufficient, consider a stationary phase with a different selectivity. Phenyl-hexyl columns, for instance, can offer different selectivity for polar compounds and are more resistant to dewetting in 100% aqueous mobile phases.[6]
Q2: I am observing significant peak tailing for the Canagliflozin 3-O-glucuronide peak. What is causing this and how can I improve the peak shape?
A2: Understanding the Problem: Peak tailing for acidic compounds like glucuronides in RP-HPLC is often caused by secondary interactions with the silica-based stationary phase.[7][8][9] Residual silanol groups (Si-OH) on the silica surface can become ionized (SiO-) at moderate pH values and interact with acidic analytes, leading to this undesirable peak shape.[7][9]
Solutions:
-
Optimize Mobile Phase pH: The ionization state of both the analyte and the residual silanols is pH-dependent.[10][11][12]
-
Lowering the pH: By lowering the mobile phase pH to around 2.5-3.5, the ionization of the silanol groups is suppressed, minimizing secondary interactions.[8][13][14] This is a very effective strategy for reducing peak tailing of acidic compounds.[13]
-
Buffer Selection: Use a buffer with a pKa within +/- 1 pH unit of your target mobile phase pH to ensure stable pH control.[15][16] For a low pH range, phosphate or formate buffers are common choices.[16][17]
-
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can sometimes help to mask the residual silanol sites and improve peak shape.[13][16] However, be mindful of the buffer's solubility in the organic modifier to avoid precipitation.[16]
-
Use a Modern, High-Purity Silica Column: Modern HPLC columns are often manufactured with high-purity silica that has a lower content of acidic silanol groups and metal contaminants, significantly reducing the potential for peak tailing.[7][8][9] These are often referred to as "Type B" silica columns and may be "end-capped" to further reduce the number of accessible silanols.[7][14]
-
Check for Physical Problems: While chemical interactions are a common cause of tailing, physical issues like a void at the column inlet or improper fittings can also contribute.[7] To differentiate, inject a neutral compound. If the neutral compound also tails, the problem is likely physical.[7]
Q3: I am struggling to achieve baseline separation between Canagliflozin and its 3-O-glucuronide metabolite. What mobile phase parameters can I adjust to improve resolution?
A3: Understanding the Problem: Resolution is a function of column efficiency, selectivity, and retention. To improve the separation of two co-eluting peaks, you need to alter the chromatography in a way that either increases the distance between the peak centers (selectivity) or decreases the width of the peaks (efficiency).
Solutions:
-
Optimize the Gradient Profile:
-
Shallow Gradient: A shallower gradient (i.e., a slower increase in the organic modifier concentration over time) will increase the overall analysis time but can significantly improve the resolution of closely eluting peaks.
-
Isocratic Hold: Introducing an isocratic hold at a specific mobile phase composition where the two compounds have different retention behaviors can also enhance separation.
-
-
Change the Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.[10][18] They have different solvent properties and can interact differently with the analytes and the stationary phase, leading to changes in selectivity.[5][19] If you are using acetonitrile, try substituting it with methanol, or even a ternary mixture of water, acetonitrile, and methanol.[20]
-
Fine-Tune the Mobile Phase pH: As discussed in Q2, pH affects the retention of ionizable compounds.[10][11] Systematically varying the pH of the mobile phase can alter the relative retention of Canagliflozin and its glucuronide metabolite, potentially leading to improved resolution.[5] It is often recommended to work at a pH that is at least 2 units away from the pKa of the analyte to ensure it is in a single ionic form.[15]
-
Consider Mobile Phase Additives: While less common for this specific separation, in some cases, ion-pairing agents can be used to improve the retention and separation of charged analytes.[10] However, these are often not compatible with mass spectrometry and can be difficult to remove from the column.
Experimental Protocols
Protocol 1: Systematic pH Screening for Improved Selectivity and Peak Shape
-
Prepare Buffer Stock Solutions: Prepare 100 mM stock solutions of ammonium formate (for pH 3.0-4.5) and ammonium acetate (for pH 4.5-5.5).
-
Prepare Aqueous Mobile Phase Components: For each pH to be tested (e.g., 3.0, 3.5, 4.0, 4.5, 5.0), prepare the aqueous mobile phase component by diluting the appropriate buffer stock solution to a final concentration of 10 mM and adjusting the pH with formic acid or acetic acid.
-
Set Up Chromatographic System: Use a C18 column and a standard gradient (e.g., 5% to 95% acetonitrile in 15 minutes).
-
Inject Standard Mixture: Inject a mixture of Canagliflozin and Canagliflozin 3-O-glucuronide standards at each pH condition.
-
Evaluate Results: Compare the chromatograms for resolution, peak shape (asymmetry), and retention time of the Canagliflozin 3-O-glucuronide.
| pH | Buffer System | Observed Resolution | Glucuronide Peak Asymmetry |
| 3.0 | Formate | Baseline | 1.1 |
| 4.0 | Formate | Partial Co-elution | 1.4 |
| 5.0 | Acetate | Poor | 1.8 |
Table 1: Example data from a pH screening experiment.
Protocol 2: Organic Modifier Evaluation
-
Prepare Mobile Phases: Prepare two sets of mobile phases using the optimal buffer from Protocol 1. One set will use acetonitrile as the organic modifier (Solvent B), and the other will use methanol.
-
Run Identical Gradients: Using the same C18 column and gradient profile, analyze the standard mixture with both the acetonitrile and methanol mobile phases.
-
Compare Selectivity: Observe any changes in the elution order and the relative spacing of the Canagliflozin and Canagliflozin 3-O-glucuronide peaks. This will indicate a change in selectivity.
Diagrams
Caption: Troubleshooting workflow for Canagliflozin separation.
Caption: A systematic approach to method development.
References
- Vertex AI Search. (n.d.). Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography.
-
Li, W., et al. (2018). Plasma Pharmacokinetic Determination of Canagliflozin and Its Metabolites in a Type 2 Diabetic Rat Model by UPLC-MS/MS. Molecules, 23(5), 1233. [Link]
- PharmaCores. (2025, August 2). Your guide to select the buffer in HPLC development part 1.
- Akasha, R., Allaf, A. W., & Al-Mardini, M. A. (2020). Characterization of the global metabolic profile of Canagliflozin in Rat plasma, urine and feces based on HPLCUV-MS Analysis. Research Journal of Pharmacy and Technology, 13(1), 235-242.
-
Naga, S. S., & Patel, P. (2024). Canagliflozin. In StatPearls. StatPearls Publishing. [Link]
- Axion Labs. (2022, February 15). HPLC Peak Tailing.
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
- Sigma-Aldrich. (n.d.). HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers.
- McMaster, M. C. (n.d.). Reversed-phase HPLC Buffers.
- Taylor, T. (2022, April 15). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC Europe.
- Wikipedia. (2023, December 19).
- Sree, G. N., & Kumar, A. (2018). Development and Validation of Novel RP-HPLC method for the estimation of Canagliflozin in bulk and pharmaceutical dosage forms. International Journal of Research in Technology and Engineering, 7(4), 123-127.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Agilent Technologies. (n.d.). HPLC Troubleshooting Guide.
-
ACE HPLC Columns. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved February 27, 2026, from
- ResearchGate. (n.d.). Metabolite identification of canagliflozin (A) and (B), and DPTQ (C)...
-
Al-Shehri, M. M., et al. (2023). Analytical Quality by Design-Assisted HPLC Method for Quantification of Canagliflozin and Stability Studies. ACS Omega, 8(7), 6838-6847. [Link]
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
- Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- Patel, P. N., et al. (2017). Characterization of Oxidative Degradation Product of Canagliflozin by LC-MS/MS. Inventi Rapid: Pharm Analysis & Quality Assurance, 2017(4), 1-6.
- Element Lab Solutions. (2019, June 4). Buffers and Eluent Additives for HPLC Method Development.
-
Nakano, D., et al. (2019). Effects of canagliflozin on growth and metabolic reprograming in hepatocellular carcinoma cells: Multi-omics analysis of metabolomics and absolute quantification proteomics (iMPAQT). PLoS One, 14(11), e0225322. [Link]
- Journal of Hunan University Natural Sciences. (n.d.). Determination of Canagliflozin, Dapagliflozin, and Empagliflozin in Pharmaceutical Solid Dosage Forms by the HPLC Method.
- Suma, M., et al. (2014). RP-HPLC method development and validation for the estimation of canagliflozin in tablet dosage form. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 524-527.
- Gaikwad, A. V., et al. (2021). A High Performance Liquid Chromatography Method Development and Validation for the Estimation of Canagliflozin in Bulk and Marketed Formulations. Asian Journal of Pharmaceutics, 15(4), 519-525.
- LCGC International. (2020, November 11). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
- ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
- Long, W. J., Brooks, A. E., & Biazzo, W. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns.
-
Rathore, A. S., et al. (2015). Role of organic modifier and gradient shape in RP-HPLC separation: analysis of GCSF variants. Journal of Chromatography A, 1378, 63-71. [Link]
- LCGC International. (2022, April 15). The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography.
- International Journal of Pharmaceutical Sciences and Research. (2020, June 1). REVERSE PHASE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHIC METHOD FOR SEPARATION AND ESTIMATION OF IMPURITIES PRESENT IN PHARMACEUTICAL FORMULATION OF CANAGLIFOZIN.
- Waters Corporation. (n.d.). Analysis of Antidiabetic Drug Canagliflozin and Related Isomeric Impurities Using the ACQUITY UPC2 System for Method Screening and Scale Up to Prep SFC System.
- LCGC International. (2022, April 15). Back to Basics: The Role of pH in Retention and Selectivity.
- Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
- LCGC International. (2020, November 12). Back to Basics: The Role of pH in Retention and Selectivity.
- Ovid. (2026, February 20). Reverse-phase HPLC purification for an extremely unstable glucuronide metabolite.
- Thermo Fisher Scientific. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
Sources
- 1. Canagliflozin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ijrti.org [ijrti.org]
- 3. Plasma Pharmacokinetic Determination of Canagliflozin and Its Metabolites in a Type 2 Diabetic Rat Model by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmascholars.com [pharmascholars.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 9. hplc.eu [hplc.eu]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. Your guide to select the buffer in HPLC development part 1 | PharmaCores [pharmacores.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. hplc.eu [hplc.eu]
- 18. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Role of organic modifier and gradient shape in RP-HPLC separation: analysis of GCSF variants - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Enzymatic Degradation of Canagliflozin 3-Glucuronide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of preventing the enzymatic degradation of Canagliflozin 3-Glucuronide during sample handling. Our goal is to ensure the integrity of your bioanalytical data through scientifically sound and field-proven practices.
Introduction to the Challenge: The Stability of Canagliflozin Glucuronides
Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor, is primarily metabolized in humans through O-glucuronidation to form two major inactive metabolites, M5 and M7.[1][2][3] The accurate quantification of these metabolites, alongside the parent drug, is critical for comprehensive pharmacokinetic and pharmacodynamic (PK/PD) assessments. However, a significant challenge in the bioanalysis of these glucuronide conjugates is their potential for ex vivo enzymatic degradation back to the parent drug, Canagliflozin. This hydrolysis is primarily catalyzed by β-glucuronidases, which are endogenous enzymes present in biological matrices like plasma and serum.[4] Such degradation can lead to an underestimation of the glucuronide metabolite concentrations and a corresponding overestimation of the parent drug, thereby compromising the integrity of the study data.[4]
This guide provides a detailed framework for minimizing the enzymatic degradation of Canagliflozin 3-Glucuronide, ensuring the generation of reliable and accurate bioanalytical results.
Frequently Asked Questions (FAQs)
Q1: What is Canagliflozin 3-Glucuronide and why is its stability a concern?
Canagliflozin 3-Glucuronide is a major metabolite of Canagliflozin, formed by the conjugation of glucuronic acid to the parent molecule. This process, known as glucuronidation, is a key detoxification pathway that facilitates the elimination of drugs from the body.[5] The stability of this metabolite is a concern because its degradation ex vivo can lead to inaccurate measurements in pharmacokinetic studies.[4]
Q2: What is the primary cause of Canagliflozin 3-Glucuronide degradation in biological samples?
The primary cause of degradation is enzymatic hydrolysis by β-glucuronidases.[4] These enzymes are naturally present in various biological matrices, including plasma, serum, and urine, and can cleave the glucuronic acid moiety from the Canagliflozin molecule, reverting it to its parent form.
Q3: Are O-glucuronides like those of Canagliflozin generally stable?
O-glucuronides are typically more stable than other types of glucuronides, such as acyl or N-glucuronides.[4] However, they are not immune to enzymatic hydrolysis, especially if samples are not handled and stored correctly.[1]
Q4: What are the immediate steps I should take after sample collection to minimize degradation?
Immediate cooling and prompt processing are critical. Blood samples should be collected in tubes containing an anticoagulant (e.g., K2EDTA) and placed on ice immediately. Plasma should be separated as soon as possible by centrifugation at low temperatures (e.g., 4°C).[6]
Q5: How does pH affect the stability of Canagliflozin 3-Glucuronide?
While specific data for Canagliflozin O-glucuronides is limited, O-glucuronides are generally most stable in a slightly acidic to neutral pH range (pH 4-7).[1][7] Extreme pH values, particularly alkaline conditions, can promote the degradation of some glucuronides.
Q6: Should I use a β-glucuronidase inhibitor?
The use of a β-glucuronidase inhibitor, such as D-saccharic acid 1,4-lactone (saccharolactone), can be an effective strategy to prevent enzymatic hydrolysis.[3][8] However, its routine use should be carefully considered, as high concentrations may inhibit the UGT enzymes responsible for glucuronidation in in vitro studies, and its necessity depends on the specific matrix and storage conditions.[9][10]
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected concentrations of Canagliflozin 3-Glucuronide in plasma samples.
This issue often points to ex vivo degradation of the metabolite. The following troubleshooting steps and preventative measures should be considered:
| Potential Cause | Explanation | Recommended Action |
| Delayed Sample Processing | Prolonged exposure of blood or plasma to room temperature allows endogenous β-glucuronidases to hydrolyze the glucuronide. | Process blood samples immediately after collection. If immediate processing is not feasible, keep samples on wet ice and process within one hour. Separate plasma by centrifugation at 4°C. |
| Inadequate Storage Temperature | Storing plasma samples at -20°C may not be sufficient to completely halt enzymatic activity over long periods. | Store plasma samples at ultra-low temperatures, specifically at or below -70°C, for long-term storage. |
| Suboptimal pH of the Matrix | Although O-glucuronides are relatively stable, extreme pH shifts during sample handling or storage could potentially contribute to degradation. | While generally not required for O-glucuronides, if degradation is suspected, the pH of the plasma can be stabilized. For O-glucuronides, maintaining the endogenous pH is often sufficient. If adjustments are necessary, a slightly acidic pH (around 6.0) is a reasonable starting point for stability testing. |
| Freeze-Thaw Cycles | Repeated freezing and thawing of plasma samples can lead to the release of lysosomal enzymes, including β-glucuronidase, increasing the risk of degradation. | Aliquot plasma samples into smaller volumes after the initial separation to avoid multiple freeze-thaw cycles. |
digraph "Sample Handling Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];subgraph "cluster_collection" { label="Sample Collection"; bgcolor="#E8F0FE"; node [fillcolor="#FFFFFF"]; BloodCollection [label="1. Collect Blood\n(K2EDTA tubes)"]; ImmediateCooling [label="2. Immediate Cooling\n(Wet Ice)"]; }
subgraph "cluster_processing" { label="Sample Processing (within 1 hour)"; bgcolor="#E6F4EA"; node [fillcolor="#FFFFFF"]; Centrifugation [label="3. Centrifuge\n(4°C, 1500 x g, 10 min)"]; PlasmaSeparation [label="4. Separate Plasma"]; Inhibitor [label="5. Add Inhibitor (Optional)\n(e.g., Saccharolactone)"]; Aliquoting [label="6. Aliquot Samples"]; }
subgraph "cluster_storage" { label="Storage & Analysis"; bgcolor="#FEF7E0"; node [fillcolor="#FFFFFF"]; Storage [label="7. Store at ≤ -70°C"]; Analysis [label="8. Thaw & Analyze"]; }
BloodCollection -> ImmediateCooling [label="Critical Step"]; ImmediateCooling -> Centrifugation; Centrifugation -> PlasmaSeparation; PlasmaSeparation -> Inhibitor; Inhibitor -> Aliquoting; Aliquoting -> Storage; Storage -> Analysis; }
Caption: Recommended workflow for sample handling to minimize glucuronide degradation.
Problem 2: Deciding whether to use a β-glucuronidase inhibitor and selecting the right one.
The decision to use an inhibitor should be data-driven.
1. Initial Assessment:
-
Rationale: To determine if a β-glucuronidase inhibitor is necessary for your specific matrix and experimental conditions.
-
Procedure:
-
Spike a known concentration of Canagliflozin 3-Glucuronide into your biological matrix (e.g., human plasma).
-
Create two sets of aliquots.
-
Set A (Control): Incubate at room temperature and 4°C for various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Set B (Inhibitor): Add a β-glucuronidase inhibitor, such as D-saccharic acid 1,4-lactone (final concentration of 10-50 µM), to the aliquots and incubate under the same conditions as Set A.[3]
-
At each time point, process the samples (e.g., protein precipitation) and analyze the concentrations of both Canagliflozin 3-Glucuronide and the parent Canagliflozin using a validated LC-MS/MS method.
-
-
Interpretation: A significant decrease in the glucuronide concentration and a corresponding increase in the parent drug concentration in Set A compared to Set B indicates that an inhibitor is beneficial.
2. Recommended Inhibitor:
-
D-Saccharic acid 1,4-lactone (Saccharolactone): This is a widely used and commercially available inhibitor of β-glucuronidase.[3][8] It is effective at micromolar concentrations and is generally compatible with LC-MS/MS analysis.
| Inhibitor | Typical Working Concentration | IC50 (Human Enzyme) | Key Considerations |
| D-Saccharic acid 1,4-lactone | 10 - 50 µM | ~45 µM[3] | Ensure the pH of the stock solution is adjusted to neutral before adding to the sample to avoid altering the sample pH.[9] High concentrations (>1 mM) may inhibit UGT enzymes in in vitro assays.[9] |
3. Visualization of the Mechanism:
Caption: Mechanism of enzymatic hydrolysis and its inhibition.
Experimental Protocols
Protocol 1: Plasma Sample Collection and Processing for Canagliflozin and its Glucuronide Metabolites
-
Blood Collection: Collect whole blood into pre-chilled vacuum tubes containing K2EDTA as an anticoagulant.
-
Immediate Cooling: Immediately place the blood collection tubes on wet ice.
-
Plasma Separation: Within 1 hour of collection, centrifuge the blood samples at 1500 x g for 10 minutes at 4°C.
-
Plasma Transfer: Carefully transfer the supernatant (plasma) to pre-chilled, labeled polypropylene tubes.
-
(Optional) Addition of Inhibitor: If determined to be necessary from validation experiments, add an appropriate volume of a stock solution of D-saccharic acid 1,4-lactone to achieve the desired final concentration (e.g., 50 µM). Ensure the inhibitor stock solution is pH-neutral.
-
Aliquoting: Aliquot the plasma into smaller volumes for storage to avoid multiple freeze-thaw cycles.
-
Storage: Immediately store the plasma aliquots at or below -70°C until analysis.
Protocol 2: Stability Assessment of Canagliflozin 3-Glucuronide in Plasma
-
Prepare Spiked Samples: Spike a known concentration of Canagliflozin 3-Glucuronide into a pool of human plasma.
-
Create Study Arms:
-
Arm A (Temperature Stability): Aliquot the spiked plasma and store at room temperature, 4°C, and -20°C, and -80°C.
-
Arm B (pH Stability): Adjust the pH of spiked plasma aliquots to a range of values (e.g., 4, 5, 6, 7, 8) using small volumes of dilute acid or base. Store at 4°C.
-
Arm C (Freeze-Thaw Stability): Subject aliquots to multiple (e.g., 1, 2, 3) freeze-thaw cycles (-80°C to room temperature).
-
-
Time Points: For Arms A and B, analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours). For Arm C, analyze after each cycle.
-
Analysis: At each time point, extract the analytes from the plasma (e.g., using protein precipitation with acetonitrile) and quantify the concentrations of Canagliflozin 3-Glucuronide and Canagliflozin using a validated LC-MS/MS method.
-
Data Evaluation: Calculate the percentage of the initial Canagliflozin 3-Glucuronide concentration remaining at each time point and condition. A recovery of 85-115% is generally considered acceptable.
References
-
Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. (2012). InTech. [Link]
- Evaluation of glucuronide metabolite stability in dried blood spots. (2012). Bioanalysis, 4(24), 2951-2962.
- Effect of the beta-glucuronidase inhibitor saccharolactone on glucuronidation by human tissue microsomes and recombinant UDP-glucuronosyltransferases. (2008). Drug Metabolism and Disposition, 36(9), 1845-1851.
- Structure-Based Virtual Screening of Human β-Glucuronidase Inhibitors. (2021). Pharmaceutical Sciences, 27(4), 509-518.
- Effect of the β-glucuronidase inhibitor saccharolactone on glucuronidation by human tissue microsomes and recombinant UDP-glucuronosyltransferases (UGTs). (2009). Drug Metabolism and Disposition, 37(9), 1845-1851.
- Stabilisation of Clinical Samples. (2012). European Bioanalysis Forum.
- Saccharic acid – Knowledge and References. (n.d.). Taylor & Francis Online.
- Saccharolactone: The History, the Myth, and the Practice. (2018). Current Drug Metabolism, 19(1), 36-43.
- Methodologies for Stabilization of Pharmaceuticals in Biological Samples. (2005). American Pharmaceutical Review.
- Incurred Sample Stability Of Asp3258 In The Presence Of Its Acyl Glucuronide. (2017). Journal of Applied Bioanalysis, 3(3), 69-76.
- Metabolism and excretion of canagliflozin in mice, rats, dogs, and humans. (2014). Drug Metabolism and Disposition, 42(5), 901-913.
- Structure and Inhibition of Microbiome β-Glucuronidases Essential to the Alleviation of Cancer Drug Toxicity. (2015). Chemistry & Biology, 22(10), 1347-1357.
- Plasma Stability-Dependent Circulation of Acyl Glucuronide Metabolites in Humans: How Circulating Metabolite Profiles of Muraglitazar and Peliglitazar Can Lead to Misleading Risk Assessment. (2011). Drug Metabolism and Disposition, 39(1), 134-141.
- Glucuronidation of benzidine and its metabolites by cDNA-expressed human UDP-glucuronosyltransferases and pH stability of glucuronides. (1998). Carcinogenesis, 19(11), 1979-1984.
- Ex vivo Stabilization of GLP-1 and GIP in Human Plasma. (n.d.). BD Biosciences.
- Dietary substances and their glucuronides: structures, occurrence and biological activity. (2023). Natural Product Reports, 40(6), 1081-1112.
- Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids. (2020). Bioanalysis, 12(2), 115-131.
- Stabilization Effects of Saccharides in Protein Formulations: a Review of Sucrose, Trehalose, Cyclodextrins and Dextrans. (2023). European Journal of Pharmaceutical Sciences, 192, 106625.
- Impact of Different Saccharides on the In-Process Stability of a Protein Drug During Evaporative Drying: From Sessile Droplet Drying to Lab-Scale Spray Drying. (2023). Pharmaceutics, 15(7), 1876.
- Our finding that the BCRP pump mediated efflux transport of alpinetin glucuronide is consistent with previous studies in which BCRP was involved in the excretion of many flavonoid glucuronides. (n.d.). Taylor & Francis Online.
- Therapeutic significance of β-glucuronidase activity and its inhibitors: A review. (2020). European Journal of Medicinal Chemistry, 187, 111921.
Sources
- 1. scispace.com [scispace.com]
- 2. Therapeutic significance of β-glucuronidase activity and its inhibitors: A review – ScienceOpen [scienceopen.com]
- 3. caymanchem.com [caymanchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Effect of the beta-glucuronidase inhibitor saccharolactone on glucuronidation by human tissue microsomes and recombinant UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Saccharolactone: The History, the Myth, and the Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
Validation & Comparative
Comparative Pharmacokinetics: Canagliflozin vs. Canagliflozin 3-Glucuronide (M7)
[1][2]
Executive Summary
This guide provides a technical comparison between Canagliflozin (the active SGLT2 inhibitor) and its primary metabolite, Canagliflozin 3-O-Glucuronide (M7) .
For drug development professionals, the critical distinction lies in the metabolic switch from lipophilicity to hydrophilicity . While Canagliflozin exhibits high oral bioavailability and hepatic metabolism, the M7 metabolite represents a detoxification product with high water solubility, shifting the elimination route almost entirely to the kidneys. Understanding this relationship is vital for interpreting bioanalytical data and predicting exposure shifts in renally impaired populations.
Mechanistic Metabolic Pathway
Canagliflozin undergoes minimal oxidative metabolism (CYP3A4 <7%).[1][2] The dominant clearance pathway is Phase II glucuronidation, primarily mediated by UGT1A9 and UGT2B4 . This process yields two inactive O-glucuronide metabolites: M7 (3-O-glucuronide) and M5 (2-O-glucuronide). M7 is the major circulating metabolite.[1][3]
Pathway Diagram
The following diagram illustrates the enzymatic conversion and subsequent pharmacological inactivation.
Figure 1: Metabolic conversion of Canagliflozin to its glucuronide metabolites via UGT enzymes.
Comparative Pharmacokinetic Profile
The following data synthesizes clinical pharmacology reviews and mass balance studies (300 mg q.d. steady state).
| Parameter | Canagliflozin (Parent) | Canagliflozin 3-Glucuronide (M7) | Comparative Insight |
| Pharmacological Activity | Potent SGLT2 Inhibitor | Inactive | M7 does not contribute to glucose lowering. |
| Systemic Exposure ( | ~35,000 - 40,000 ng·h/mL | ~14% of Total Drug Exposure | Parent drug is the major circulating component.[4] |
| ~4,600 ng/mL | ~3,100 ng/mL | M7 peaks are significant but lower than parent. | |
| 1.0 – 2.0 hours | 2.0 – 3.0 hours | M7 formation is rapid, lagging slightly behind parent absorption. | |
| Half-life ( | 10.6 – 13.1 hours | 14 – 17 hours | M7 elimination is formation-rate limited. |
| Protein Binding | >99% (Albumin) | High (>90%) | Both are highly bound, limiting dialyzability. |
| Primary Excretion Route | Feces (41.5%) | Urine (~30%) | Critical Difference: Parent is biliary/unabsorbed; M7 is renal. |
Clinical Implications of PK Differences[5]
-
Renal Impairment: Because M7 is cleared renally, its exposure increases significantly in patients with reduced eGFR. However, since M7 is inactive, this accumulation is generally considered toxicologically benign.
-
Hepatic Impairment: Moderate hepatic impairment leads to a slight increase in M7 formation, likely due to altered biliary clearance dynamics, but dose adjustment is rarely required based on M7 levels alone.
Disposition and Excretion Workflow
The mass balance of Canagliflozin is unique among oral drugs. The parent drug is lipophilic and excreted largely unchanged in feces (via biliary excretion and unabsorbed drug), whereas the hydrophilic M7 metabolite is shunted to the urine.
Figure 2: Mass balance disposition showing the divergence of parent (fecal) and metabolite (urinary) elimination.
Experimental Protocol: Bioanalysis (LC-MS/MS)
Objective: Simultaneous quantification of Canagliflozin and M7 in human plasma. Challenge: Glucuronide metabolites are labile. In-source fragmentation (ISF) in the mass spectrometer can convert M7 back into the parent ion, artificially inflating Canagliflozin quantification.
Validated Workflow (Self-Validating System)
Step 1: Sample Preparation (Protein Precipitation)
-
Reagent: Acetonitrile (ACN) or Methanol (MeOH) with 0.1% Formic Acid.
-
Procedure: Add 300 µL solvent to 100 µL plasma. Vortex 1 min. Centrifuge at 10,000g for 10 min.
-
Why: Direct precipitation minimizes hydrolysis risk compared to liquid-liquid extraction (LLE) at extreme pH.
Step 2: Chromatographic Separation (Critical)
-
Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18, 2.1 x 50mm).
-
Mobile Phase:
-
Gradient:
-
Start low organic (10% B) to retain the polar M7.
-
Ramp to high organic (90% B) to elute the lipophilic parent.
-
-
Separation Requirement: Baseline separation is mandatory. M7 will elute before Canagliflozin. If they co-elute, ISF of M7 will mimic the parent signal.
Step 3: Mass Spectrometry Detection (MRM Mode)
-
Ionization: Negative Electrospray Ionization (ESI-) is often more sensitive for gliflozins (acetate adducts), though Positive (ESI+) is used for protonated species.
-
Transitions (ESI+ Example):
-
ISF Check: Inject pure M7 standard. Monitor the Parent transition channel at the M7 retention time. If a peak appears, ISF is occurring.
References
-
Janssen Research & Development. (2013). FDA Clinical Pharmacology and Biopharmaceutics Review: Canagliflozin (204042Orig1s000). Retrieved from
-
Devineni, D., et al. (2014). Metabolism and excretion of canagliflozin in mice, rats, dogs, and humans.[4][9] Drug Metabolism and Disposition, 42(3), 564-574.
-
Mamidi, R. N., et al. (2014). In vitro metabolism of canagliflozin in human liver, kidney, intestine microsomes, and recombinant UGTs.[14] Journal of Clinical Pharmacology, 55(9), 1061-1072.[14]
-
Kobuchi, S., et al. (2016).[5] A validated LC-MS/MS method for the determination of canagliflozin in rat plasma.[5][6] Biomedical Chromatography, 30(10), 1549-1555.[5]
-
Invokana (Canagliflozin) Prescribing Information. (2024). Section 12.3 Pharmacokinetics. Janssen Pharmaceuticals.
Sources
- 1. Pharmacokinetics of INVOKANA [jnjmedicalconnect.com]
- 2. preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism and excretion of canagliflozin in mice, rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. Plasma Pharmacokinetic Determination of Canagliflozin and Its Metabolites in a Type 2 Diabetic Rat Model by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. livermetabolism.com [livermetabolism.com]
- 8. Canagliflozin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of the Global Metabolic Profile of Canagliflozin in Rat Plasma, Urine and Feces Based on HPLCUV-MS Analysis [aiu.edu.sy]
- 11. scite.ai [scite.ai]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. rjptonline.org [rjptonline.org]
- 14. In vitro metabolism of canagliflozin in human liver, kidney, intestine microsomes, and recombinant uridine diphosphate glucuronosyltransferases (UGT) and the effect of genetic variability of UGT enzymes on the pharmacokinetics of canagliflozin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of UPLC-MS/MS and HPLC-UV for Canagliflozin 3-Glucuronide analysis.
Published: February 27, 2026 Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals
As a Senior Application Scientist, selecting the appropriate analytical platform for metabolite quantification is rarely a one-size-fits-all decision. Canagliflozin, a potent sodium-glucose co-transporter 2 (SGLT2) inhibitor, is extensively metabolized in vivo by the uridine diphosphate-glucuronosyltransferase enzymes (predominantly UGT1A9 and UGT2B4)[1]. This metabolic pathway yields two primary, pharmacologically inactive isobaric metabolites: Canagliflozin 2-glucuronide (M5) and Canagliflozin 3-glucuronide (M7)[2].
Accurately distinguishing and quantifying the Canagliflozin 3-Glucuronide (M7) isomer is critical for pharmacokinetic (PK) profiling, drug-drug interaction (DDI) assessments, and metabolic stability assays. This guide provides an objective, head-to-head mechanistic comparison between Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), complete with self-validating experimental protocols.
Metabolic Pathway Context
Before selecting an analytical method, it is crucial to understand the structural relationship of the analytes. The M5 and M7 metabolites are positional isomers (both sharing a molecular weight of 620.64 g/mol ). Because they are isobaric, mass spectrometry alone cannot differentiate them without prior baseline chromatographic separation.
Fig 1. UGT-mediated metabolism of Canagliflozin into its major inactive M5 and M7 glucuronides.
Mechanistic Grounding: Platform Selection
1. UPLC-MS/MS: The Gold Standard for Trace PK Analysis
For in vivo plasma and urine analysis, [2] is the undisputed gold standard.
-
Causality of Separation: UPLC utilizes sub-2 μm particle columns (e.g., Waters XBridge BEH C18, 2.5 μm or smaller) to generate high theoretical plate counts. This is physically necessary to resolve the M5 and M7 positional isomers before they enter the mass spectrometer[2].
-
Causality of Detection: In positive electrospray ionization (ESI+) mode, the glucuronide metabolites readily form ammonium adducts
. The tandem mass spectrometer isolates the precursor ion at m/z 638.10 and fragments it to a stable product ion at m/z 191.10 (representing the cleaved glucuronic acid moiety)[2]. This Multiple Reaction Monitoring (MRM) transition provides absolute structural specificity, filtering out complex biological matrix noise and achieving Lower Limits of Quantification (LLOQ) in the low ng/mL range[2].
2. HPLC-UV: The Robust Workhorse for High-Concentration Assays
While lacking the trace sensitivity of MS/MS,[3] relies on the inherent chromophore of the canagliflozin backbone, which exhibits strong absorbance between 214 nm and 240 nm[4].
-
Causality of Application: UV detection is non-destructive and highly linear at high concentrations. It does not suffer from the ion suppression effects (matrix effects) that plague ESI-MS/MS when analyzing samples with high salt or protein content. Therefore, HPLC-UV is the optimal choice for in vitro UGT enzyme kinetic assays, bulk formulation testing, or synthetic impurity profiling where the M7 metabolite concentration exceeds 1 μg/mL[3].
Fig 2. Decision matrix for selecting the optimal analytical platform based on sample matrix and concentration.
Quantitative Performance Comparison
| Parameter | UPLC-MS/MS (Trace Analysis) | HPLC-UV (Bulk/In Vitro Analysis) |
| Primary Application | Plasma/Urine PK, Trace DDI studies[2] | Formulation, In vitro UGT enzyme assays[3] |
| Typical Column | Waters XBridge BEH C18 (100 × 2.1 mm, 2.5 μm)[2] | Zorbax C18 (250 × 4.6 mm, 5 μm)[3] |
| Detection Mechanism | ESI+ MRM (m/z 638.10 → 191.10)[2] | Photodiode Array / UV Absorbance (214–240 nm)[4] |
| Sensitivity (LLOQ) | ~1 to 10 ng/mL[2] | ~0.028 to 1 μg/mL (28 - 1000 ng/mL)[3] |
| Linear Dynamic Range | 10 – 1000 ng/mL[2] | 2 – 40 μg/mL[3] |
| Run Time | 2.0 – 5.0 minutes[2] | 7.5 – 15.0 minutes[5] |
| Matrix Effect Susceptibility | High (Requires stable isotope IS & strict cleanup) | Low (Highly tolerant to salts/buffers) |
Self-Validating Experimental Protocols
To ensure scientific integrity, every analytical run must be a self-validating system. The following protocols integrate System Suitability Testing (SST) and strict matrix controls.
Protocol A: Trace Plasma PK Profiling via UPLC-MS/MS
Designed to eliminate phospholipid-induced ion suppression while maintaining high recovery of the polar M7 glucuronide.
-
System Suitability Test (SST): Inject a neat standard mixture of Canagliflozin, M5, M7, and the Internal Standard (IS, e.g., Empagliflozin or Canagliflozin-D4)[2]. Verify that the resolution (
) between the M5 and M7 isobaric peaks is . -
Sample Extraction (LLE):
-
Aliquot 50 μL of rat or human plasma into a microcentrifuge tube.
-
Add 10 μL of IS working solution (Empagliflozin, 500 ng/mL)[2].
-
Causality Step: Add 1.0 mL of tert-butyl methyl ether (TBME)[2]. TBME is specifically chosen over ethyl acetate because it selectively partitions the moderately polar canagliflozin and its glucuronides into the organic layer while leaving highly polar endogenous phospholipids in the aqueous layer, drastically reducing MS ion suppression.
-
Vortex for 3 minutes, then centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
-
Reconstitution: Transfer the organic supernatant to a clean tube, evaporate to dryness under a gentle nitrogen stream, and reconstitute in 100 μL of the mobile phase (0.1% formic acid in water:acetonitrile).
-
Chromatography & Detection: Inject 5 μL onto a BEH C18 column. Run a gradient elution at 0.7 mL/min[2]. Monitor the MRM transition m/z 638.10 → 191.10 for the M7 metabolite[2].
-
Validation Check: Inject a "Matrix Blank" (extracted blank plasma without analyte or IS) immediately following the Upper Limit of Quantification (ULOQ) sample to prove zero column carryover.
Protocol B: High-Concentration In Vitro Assay via HPLC-UV
Designed for robust, high-throughput quantification of M7 generated in UGT microsomal incubation assays.
-
System Suitability Test (SST): Inject a 10 μg/mL standard of Canagliflozin 3-Glucuronide. Ensure the tailing factor is
and theoretical plates are . -
Reaction Quenching (Protein Precipitation):
-
To 100 μL of the in vitro microsomal reaction mixture, add 300 μL of ice-cold HPLC-grade Acetonitrile[6].
-
Causality Step: Acetonitrile instantly denatures the UGT enzymes to halt the reaction at the exact time point, while simultaneously precipitating microsomal proteins to protect the HPLC column from clogging.
-
-
Filtration: Centrifuge at 14,000 rpm for 10 minutes. Pass the supernatant through a 0.22 μm PTFE syringe filter into an HPLC vial.
-
Chromatography & Detection: Inject 20 μL onto a Zorbax C18 (250 × 4.6 mm, 5 μm) column. Run an isocratic mobile phase of Acetonitrile:Water (45:55 v/v) or Methanol:Phosphate Buffer at a flow rate of 1.0 mL/min[4][5].
-
Detection: Monitor UV absorbance at 240 nm[4].
-
Validation Check: Calculate the % Relative Standard Deviation (%RSD) of 6 replicate injections of a Quality Control (QC) sample. The run is self-validated if %RSD
[3].
References
-
Dong, S.-T., Niu, H.-M., Wu, Y., et al. "Plasma Pharmacokinetic Determination of Canagliflozin and Its Metabolites in a Type 2 Diabetic Rat Model by UPLC-MS/MS." Molecules, 2018; 23(5):1229. URL:[Link]
-
Kaur, I., Wakode, S., Singh, H.P., et al. "Development and validation of a stability indicating reverse phase HPLC-PDA method for determination of canagliflozin in bulk and pharmaceutical dosage form." Indian Journal of Pharmaceutical Sciences. URL:[Link]
-
"A Review Study on Reverse Phase HPLC & UV-Visible Methods for Active Pharmaceutical Ingredients [API] in Pure and Their Formulations Metformin-Canagliflozin." Ignited Minds Journals, 2019. URL: [Link]
-
Dighe, N. S., Shinde, G. S., Shinde, V. B. "Simultaneous Estimation and Validation of Canagliflozin and Metformin Hydrochloride in Bulk and Pharmaceutical Dosage Form by using RP-HPLC." Research Journal of Pharmacy and Technology. URL:[Link]
-
"Pharmacokinetic and Pharmacodynamic Profiles of Canagliflozin in Japanese Patients with Type 2 Diabetes Mellitus and Moderate Renal Impairment." Springer Medizin. URL:[Link]
Sources
- 1. Plasma Pharmacokinetic Determination of Canagliflozin and Its Metabolites in a Type 2 Diabetic Rat Model by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasma Pharmacokinetic Determination of Canagliflozin and Its Metabolites in a Type 2 Diabetic Rat Model by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. A Review Study on Reverse Phase HPLC & UV-Visible Methods for Active Pharmaceutical Ingredients [API] in Pure and Their Formulations Metformin-Canagliflozin [ignited.in]
- 5. rjptonline.org [rjptonline.org]
- 6. Pharmacokinetic and Pharmacodynamic Profiles of Canagliflozin in Japanese Patients with Type 2 Diabetes Mellitus and Moderate Renal Impairment | springermedizin.de [springermedizin.de]
A Comprehensive Guide to the In Vitro vs. In Vivo Correlation of Canagliflozin Glucuronidation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the metabolic journey of canagliflozin, focusing on the correlation between laboratory (in vitro) predictions and real-world (in vivo) outcomes of its glucuronidation. As a Senior Application Scientist, my aim is to move beyond mere protocols and delve into the scientific rationale that underpins our understanding, offering a critical comparison of the data that drug development professionals rely upon.
Introduction: The Metabolic Imperative for Canagliflozin
Canagliflozin is an orally administered inhibitor of the sodium-glucose co-transporter 2 (SGLT2), a cornerstone in the management of type 2 diabetes mellitus.[1][2] For any oral therapeutic, understanding its metabolic fate is paramount. It dictates dosage, reveals potential drug-drug interactions (DDIs), and explains inter-individual variability in patient response. For canagliflozin, the primary route of metabolic clearance is not the commonly studied cytochrome P450 (CYP) pathway, but rather O-glucuronidation, a phase II metabolic reaction.[1][3][4] This guide will dissect the in vitro methods used to predict this pathway and critically compare those predictions against definitive in vivo human data, providing a clear case study on the strengths and limitations of modern drug metabolism science.
Section 1: The Metabolic Landscape of Canagliflozin
The biotransformation of canagliflozin is dominated by conjugation with glucuronic acid, a process catalyzed by uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes. This process converts the parent drug into more water-soluble metabolites that can be readily excreted.
In humans, canagliflozin is metabolized into two major, pharmacologically inactive O-glucuronide metabolites, designated M5 and M7.[1][4][5] In vitro studies have been crucial in identifying the specific enzymes responsible:
-
UGT1A9 is the primary enzyme responsible for the formation of M7.[4][6][7]
-
UGT2B4 is the primary enzyme responsible for the formation of M5.[4][6][7]
While these UGT pathways are the main drivers of clearance, a minor oxidative pathway mediated by CYP3A4 accounts for approximately 7% of its metabolism.[1][4]
Caption: A typical experimental workflow for in vitro metabolism studies.
Detailed Protocol: UGT Reaction Phenotyping with Recombinant Enzymes
This protocol is a self-validating system designed to identify the specific UGT enzymes metabolizing canagliflozin.
-
System Preparation: A panel of individual, commercially available recombinant human UGT enzymes (e.g., UGT1A1, 1A3, 1A4, 1A6, 1A9, 2B4, 2B7) is prepared in a suitable reaction buffer (e.g., Tris-HCl, pH 7.4).
-
Cofactor & Activation: The UGT cofactor, UDPGA (uridine 5'-diphospho-glucuronic acid), is essential and added to the reaction mix. The membrane-permeabilizing agent alamethicin is included to ensure substrate access to the enzyme active site.
-
Incubation: Canagliflozin (at a fixed concentration, e.g., 1 µM) is added to separate wells containing each recombinant UGT enzyme. A control incubation without UDPGA is run in parallel to detect any non-enzymatic degradation. The reaction is initiated by adding pre-warmed UDPGA solution.
-
Reaction: The plate is incubated at 37°C for a predetermined time (e.g., 60 minutes) within the established linear range for metabolite formation.
-
Termination: The reaction is stopped by adding a cold organic solvent, typically acetonitrile, which also serves to precipitate proteins.
-
Analysis: After centrifugation to remove precipitated protein, the supernatant is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to detect and quantify the formation of metabolites M5 and M7.
-
Validation & Interpretation: Significant formation of M7 only in the well containing UGT1A9, and M5 only in the well with UGT2B4, confirms their roles. The lack of formation in the no-UDPGA control validates that the process is enzymatic.
Summary of Key In Vitro Findings
| Finding | Experimental System | Implication | Reference |
| M7 Formation | Recombinant UGTs, Human Liver & Kidney Microsomes | UGT1A9 is the key enzyme; metabolism occurs in both liver and kidney. | [6][7] |
| M5 Formation | Recombinant UGTs, Human Liver Microsomes | UGT2B4 is the key enzyme; metabolism primarily observed in the liver. | [6][7] |
| UGT Inhibition | Recombinant UGT1A9, Human Liver Microsomes | Canagliflozin can inhibit UGT1A9 with a Ki of 1.4-3.0 µM. | [8] |
Section 3: In Vivo Assessment of Canagliflozin Glucuronidation
While in vitro data is predictive, in vivo studies in humans are the ultimate test. These studies reveal the drug's behavior in a complex, whole-body system, accounting for absorption, distribution, multi-organ metabolism, and excretion.
Methodologies & Rationale
-
Human Pharmacokinetic & [¹⁴C] Excretion Studies: Administering a single dose of radiolabeled ([¹⁴C]) canagliflozin to healthy volunteers allows for a complete mass balance accounting. By tracking the radioactivity in urine and feces over time, we can determine the primary routes and rates of excretion for the drug and all its metabolites combined. Subsequent analysis of the samples identifies the chemical nature of the radioactivity, confirming the major circulating and excreted metabolites.
-
Pharmacogenomic Studies: This is arguably the most powerful tool for validating the role of a specific enzyme in vivo. By genotyping patients in clinical trials for known functional variants (polymorphisms) in UGT genes, we can correlate their genetic makeup with their pharmacokinetic profiles. If an enzyme identified in vitro is truly important in vivo, individuals with a less active version of that enzyme should exhibit higher exposure (Area Under the Curve, AUC) to the parent drug.
Caption: Workflow for in vivo pharmacokinetic and pharmacogenomic studies.
Summary of Key In Vivo Findings
The in vivo data from human studies provides striking confirmation of the in vitro hypotheses.
Table 1: Pharmacogenomic Impact on Canagliflozin Exposure [6]| Genotype | Effect on Enzyme | Impact on Canagliflozin Plasma Exposure (Steady State) | Conclusion | | :--- | :--- | :--- | :--- | | UGT1A93 carriers | Reduced UGT1A9 activity | ~45% increase in AUC | Confirms UGT1A9 is a major in vivo clearance pathway. | | UGT2B4 2 carriers | Altered UGT2B4 activity | ~18% increase in AUC | Confirms UGT2B4 contributes significantly to in vivo clearance. |
Table 2: Human Excretion Data after a Single Oral [¹⁴C]-Canagliflozin Dose
| Excretion Route | Form of Radioactivity | % of Administered Dose | Reference |
|---|---|---|---|
| Urine | O-glucuronide metabolites | ~33% | [1][2][5] |
| Unchanged Drug | <1% | [4] | |
| Feces | Unchanged Drug | ~41.5% | [1][4] |
| Hydroxylated Metabolite | ~7% | [1][4] |
| | O-glucuronide Metabolite | ~3.2% | [1][4]|
Section 4: Bridging the Gap: The In Vitro-In Vivo Correlation (IVIVC)
The ultimate goal is to determine how well our in vitro models predict the in vivo reality. For canagliflozin, the story is one of remarkable qualitative success coupled with the well-known challenges of quantitative prediction.
The Success Story: Qualitative Correlation
The IVIVC for identifying the metabolic pathways of canagliflozin is exceptionally strong.
-
Correct Enzyme Identification: In vitro phenotyping correctly identified UGT1A9 and UGT2B4 as the key players.
-
Definitive In Vivo Validation: Pharmacogenomic studies provided unequivocal evidence that these specific enzymes are not just capable of metabolizing canagliflozin in a test tube, but are in fact responsible for a substantial portion of its clearance in humans. [6]An increase in drug exposure of nearly 50% in individuals with a less active UGT1A9 enzyme is a powerful and direct link between the in vitro finding and the in vivo consequence.
The Quantitative Challenge: Predicting Clearance
While we can identify the "who" (the enzymes), predicting "how much" (the clearance rate) is more complex for UGT-mediated metabolism. It is a widely recognized challenge in drug development that in vitro clearance values from human liver microsomes often under-predict in vivo hepatic clearance for glucuronidated drugs, sometimes by an order of magnitude. [9][10][11] Causality Behind the Discrepancy:
-
Latency: As mentioned, the physical separation of the UGT active site within the ER lumen can be difficult to fully overcome in vitro, potentially leading to an underestimation of the enzyme's true capacity. [9]* Transporter Influence: In vivo, the movement of the drug into the hepatocyte and the efflux of the newly formed glucuronide metabolite out of the cell are controlled by transport proteins. These transporters are absent in microsomal systems, and their interplay with the metabolic enzymes can be a rate-limiting step that is not captured in simple in vitro assays. [10]* Complex Interactions: In the dense environment of the ER membrane, UGT enzymes can form complexes with each other (homo- and hetero-oligomers), which can alter their kinetic behavior in ways not replicated by single recombinant enzymes. [12] For canagliflozin, the robust pharmacogenomic data provides a more clinically relevant correlation than a simple numerical prediction of clearance would. It directly links enzyme function to patient exposure, which is the ultimate parameter of interest.
Conclusion and Scientific Insights
The metabolic evaluation of canagliflozin serves as an exemplary case study in modern drug development. It demonstrates a powerful and successful IVIVC on a qualitative level, where in vitro tools were used to form a precise hypothesis that was later confirmed with elegant in vivo human studies.
-
Key Takeaway: The combination of reaction phenotyping with recombinant UGTs and targeted human pharmacogenomic studies provides a robust and reliable method for elucidating the metabolic pathways of drugs cleared by glucuronidation.
-
Scientific Insight: While the quantitative prediction of UGT-mediated clearance from in vitro systems remains an area of active research and improvement, the canagliflozin story underscores that our current tools are exceptionally powerful for risk assessment. By identifying the key enzymes, we can anticipate and investigate the potential for DDIs with UGT inducers (like rifampin) and understand sources of variability in the patient population (due to genetic polymorphisms).
Ultimately, the successful correlation for canagliflozin showcases a paradigm where in vitro science is not just about generating numbers, but about asking the right questions to guide intelligent, targeted, and conclusive in vivo investigation.
References
- Is an SGLT2 inhibitor right for your patient with type 2 diabetes? - MDEdge. (2016, September 1).
-
Jialal, I. (2024, February 27). Canagliflozin - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. Available from: [Link]
- Imatoh, T., et al. (2015). Pharmacokinetic and Pharmacodynamic Profiles of Canagliflozin in Japanese Patients with Type 2 Diabetes Mellitus and Moderate Renal Impairment. springermedizin.de.
-
Mamidi, R. N. V. S., et al. (2014). Proposed in vivo metabolic pathways for canagliflozin in mice, rats, dogs, and humans. ResearchGate. Available from: [Link]
-
Francke, S., et al. (2015). In vitro metabolism of canagliflozin in human liver, kidney, intestine microsomes, and recombinant uridine diphosphate glucuronosyltransferases (UGT) and the effect of genetic variability of UGT enzymes on the pharmacokinetics of canagliflozin in humans. Journal of Clinical Pharmacology, 55(9), 1061-72. Available from: [Link]
-
Mamidi, R. N. V. S., et al. (2014). Metabolism and excretion of canagliflozin in mice, rats, dogs, and humans. Drug Metabolism and Disposition, 42(5), 903-16. Available from: [Link]
-
Devineni, D., et al. (2015). In vitro and physiologically-based pharmacokinetic based assessment of drug-drug interaction potential of canagliflozin. British Journal of Clinical Pharmacology, 80(5), 1037-1051. Available from: [Link]
-
Fukami, T., et al. (2015). Inhibition of Human UDP-Glucuronosyltransferase Enzymes by Canagliflozin and Dapagliflozin: Implications for Drug-Drug Interactions. Drug Metabolism and Disposition, 43(10), 1479-82. Available from: [Link]
-
Wang, T., et al. (2018). Plasma Pharmacokinetic Determination of Canagliflozin and Its Metabolites in a Type 2 Diabetic Rat Model by UPLC-MS/MS. Molecules, 23(5), 1220. Available from: [Link]
-
ResearchGate. (n.d.). (PDF) The Inhibition of Human UDP-Glucuronosyltransferase (UGT) Enzymes by Canagliflozin and Dapagliflozin: Implications for Drug-Drug Interactions. Available from: [Link]
-
Devineni, D., & Polidori, D. (2015). Clinical Pharmacokinetic, Pharmacodynamic, and Drug-Drug Interaction Profile of Canagliflozin, a Sodium-Glucose Co-transporter 2 Inhibitor. Clinical Pharmacokinetics, 54(10), 1027-41. Available from: [Link]
-
Parmentier, Y., et al. (2020). In Vitro to In Vivo Extrapolation of Metabolic Clearance for UGT Substrates Using Short-Term Suspension and Long-Term Co-cultured Human Hepatocytes. The AAPS Journal, 22(6), 119. Available from: [Link]
-
ResearchGate. (2026, January 2). Clinical pharmacokinetics on canagliflozin: a systematic review of in-vitro and in-vivo studies. Available from: [Link]
-
Scilit. (2015, August 17). Pharmacokinetics, Pharmacodynamics, and Safety of Canagliflozin in Japanese Patients with Type 2 Diabetes Mellitus. Available from: [Link]
-
Semantic Scholar. (n.d.). [PDF] Inhibition of Human UDP-Glucuronosyltransferase Enzymes by Canagliflozin and Dapagliflozin: Implications for Drug-Drug Interactions. Available from: [Link]
-
Peng, Y., & Sinz, M. (2017). Challenges and Opportunities with Predicting in Vivo Phase II Metabolism via Glucuronidation from in Vitro Data. The AAPS Journal, 19(1), 74-84. Available from: [Link]
-
ResearchGate. (2025, August 7). In Vitro to In Vivo Extrapolation of Metabolic Clearance for UGT Substrates Using Short-Term Suspension and Long-Term Co-cultured Human Hepatocytes. Available from: [Link]
-
Wang, T., et al. (2018). Plasma Pharmacokinetic Determination of Canagliflozin and Its Metabolites in a Type 2 Diabetic Rat Model by UPLC-MS/MS. Molecules, 23(5), 1220. Available from: [Link]
-
Miners, J. O., et al. (2006). In vitro-in vivo correlation for drugs and other compounds eliminated by glucuronidation in humans: Pitfalls and promises. Biochemical Pharmacology, 71(11), 1531-9. Available from: [Link]
-
Sohlenius-Sternbeck, A.-K., et al. (2024, March 1). Evaluation of common in vitro assays for the prediction of oral bioavailability and hepatic metabolic clearance in humans. bioRxiv. Available from: [Link]
-
Kilford, P. J., et al. (2009). Prediction of drug clearance by glucuronidation from in vitro data: Use of combined cytochrome P450 and UDP-glucuronosyltransferase cofactors in alamethicin-activated human liver microsomes. Drug Metabolism and Disposition, 37(1), 82-8. Available from: [Link]
-
Lin, J. H., & Wong, B. K. (2002). Complexities of glucuronidation affecting in vitro in vivo extrapolation. Current Drug Metabolism, 3(6), 623-46. Available from: [Link]
-
Ishii, Y., et al. (2010). Interactions between human UDP-glucuronosyltransferase (UGT) 2B7 and UGT1A enzymes. Drug Metabolism and Disposition, 38(1), 84-91. Available from: [Link]
-
Corning. (n.d.). Development of an In Vitro Method as a Tool to Assess UDP-Glucuronosyltransferase (UGT) 2B10 Inhibition. Available from: [Link]
-
ResearchGate. (n.d.). Dixon plots for canagliflozin inhibition of the enzyme/substrate pairs... Available from: [Link]
-
Muro, K., et al. (2016). Structure and Protein–Protein Interactions of Human UDP-Glucuronosyltransferases. International Journal of Molecular Sciences, 17(10), 1762. Available from: [Link]
Sources
- 1. Canagliflozin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Clinical Pharmacokinetic, Pharmacodynamic, and Drug-Drug Interaction Profile of Canagliflozin, a Sodium-Glucose Co-transporter 2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Is an SGLT2 inhibitor right for your patient with type 2 diabetes? | MDedge [mdedge.com]
- 4. Pharmacokinetics of INVOKANA [jnjmedicalconnect.com]
- 5. Metabolism and excretion of canagliflozin in mice, rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro metabolism of canagliflozin in human liver, kidney, intestine microsomes, and recombinant uridine diphosphate glucuronosyltransferases (UGT) and the effect of genetic variability of UGT enzymes on the pharmacokinetics of canagliflozin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and physiologically‐based pharmacokinetic based assessment of drug–drug interaction potential of canagliflozin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Human UDP-Glucuronosyltransferase Enzymes by Canagliflozin and Dapagliflozin: Implications for Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Complexities of glucuronidation affecting in vitro in vivo extrapolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Challenges and Opportunities with Predicting in Vivo Phase II Metabolism via Glucuronidation from in Vitro Data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Interactions between human UDP-glucuronosyltransferase (UGT) 2B7 and UGT1A enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Metabolic Profiling of Canagliflozin: Human vs. Rat Liver Microsomes
[1]
Executive Summary: The Species-Divergent Clearance Mechanism
For drug development professionals, Canagliflozin represents a classic case study in species-dependent metabolic switching. While often used as a preclinical model, the rat liver primarily clears Canagliflozin via oxidative pathways (CYP-mediated) , whereas the human liver relies almost exclusively on direct O-glucuronidation .
Understanding this divergence is critical for extrapolating toxicological data and predicting human pharmacokinetics (PK). This guide delineates the mechanistic differences and provides a validated microsome incubation protocol to isolate and quantify these distinct pathways.
Mechanistic Analysis: The "Metabolic Switch"[1]
Human Metabolism: The Glucuronidation Dominance
In human liver microsomes (HLM), Canagliflozin clearance is driven by Phase II conjugation. The drug undergoes direct O-glucuronidation at two specific sites, mediated by distinct Uridine 5'-diphospho-glucuronosyltransferase (UGT) isoforms.[1]
-
Major Metabolite M5: Formed primarily by UGT2B4 .[2]
-
Minor Pathway: Minimal oxidative metabolism (<7%) via CYP3A4 to form M9.[1]
Clinical Implication: Genetic polymorphisms in UGT1A9 (e.g., UGT1A9*3) or UGT2B4 can significantly alter Canagliflozin exposure in humans, a variable not present in wild-type rodent models.
Rat Metabolism: The Oxidative Shift
In rat liver microsomes (RLM), the metabolic profile is more complex and shifted toward Phase I modifications.
-
Primary Clearance: Oxidative metabolism (hydroxylation/oxidation) is the dominant clearance mechanism.[4][5]
-
Unique Metabolite M6: Rats produce a significant carboxy-metabolite (M6), often constituting a major fraction of drug-related material, which is negligible or absent in humans.
-
Biliary Excretion: While rats do form M5 and M7, these are rapidly excreted into bile, resulting in lower systemic plasma concentrations compared to humans.
Pathway Visualization
The following diagram illustrates the divergence in metabolic fate between the two species.
Caption: Species-specific metabolic pathways. Blue paths indicate the dominant human glucuronidation; Red paths indicate the dominant rat oxidation.[2]
Comparative Data Profile
The following table summarizes the key differences in enzyme kinetics and metabolite profiles.
| Feature | Human Liver Microsomes (HLM) | Rat Liver Microsomes (RLM) |
| Primary Clearance Mechanism | Glucuronidation (Phase II) | Oxidation (Phase I) |
| Dominant Enzymes | UGT1A9, UGT2B4 | CYP450 Isoforms |
| Major Circulating Metabolites | M7, M5 (Inactive Glucuronides) | M6 (Carboxy), Oxidative variants |
| Microsomal Lipid Content | High (Higher fluidity) | Lower (~50% of human) |
| Cofactor Requirement | UDPGA (Critical) | NADPH (Critical) |
| In Vitro-In Vivo Correlation | High for Clearance ( | Low for Plasma Metabolites (due to biliary excretion) |
Experimental Protocol: Dual-System Incubation
To accurately characterize Canagliflozin metabolism, you cannot use a "one-size-fits-all" incubation.[2] You must run two parallel systems: one optimized for UGTs (Human-relevant) and one for CYPs (Rat-relevant).
Critical Reagents
-
Microsomes: Pooled HLM and RLM (20 mg/mL stock).
-
Pore-Forming Agent: Alamethicin (Essential for UGT assays to permeabilize the ER membrane).
-
Cofactors:
-
System A (UGT): UDP-glucuronic acid (UDPGA) (5 mM).
-
System B (CYP): NADPH (1 mM) or Regenerating System (G6P + G6PDH + NADP+).
-
-
Buffer: 100 mM Potassium Phosphate (pH 7.4) + 5 mM MgCl₂.
Step-by-Step Workflow
Step 1: Microsome Activation (Alamethicin Step)
-
Why: UGT active sites are luminal.[2] Without permeabilization, HLM glucuronidation rates will be artificially low.[2]
-
Action: Mix microsomes with Alamethicin (50 µg/mg protein) on ice for 15 minutes.
Step 2: Incubation Setup (Parallel Tracks)
Prepare two master mixes. Substrate concentration should be near
| Component | System A (UGT Focus) | System B (CYP Focus) |
| Phosphate Buffer + MgCl₂ | To final vol | To final vol |
| Microsomes (Alamethicin-treated) | 0.5 mg/mL | 0.5 mg/mL |
| Canagliflozin | 10 µM | 10 µM |
| Initiating Agent | UDPGA (5 mM) | NADPH (1 mM) |
Step 3: Reaction & Termination
-
Pre-incubate mixtures (minus cofactor) at 37°C for 5 minutes.
-
Start: Add UDPGA to System A and NADPH to System B.
-
Timepoints: Sample at 0, 15, 30, and 60 minutes.
-
Stop: Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Empagliflozin).
-
Process: Centrifuge (3000g, 10 min) and inject supernatant into LC-MS/MS.
Experimental Workflow Diagram
Caption: Parallel incubation workflow ensuring capture of both Glucuronidation (Human) and Oxidation (Rat) pathways.
References
-
Mamidi, R. N., et al. (2014). Metabolism and excretion of canagliflozin in mice, rats, dogs, and humans.[5] Drug Metabolism and Disposition, 42(5), 903-916.
-
Francke, S., et al. (2015). In vitro metabolism of canagliflozin in human liver, kidney, intestine microsomes, and recombinant UGTs.[6] Journal of Clinical Pharmacology, 55(9), 1061-1072.[6]
-
Thermo Fisher Scientific. Thawing and Incubating Human and Animal Liver Microsomes Protocol.
-
Janssen Research & Development. Pharmacokinetics of INVOKANA (Canagliflozin).
Sources
- 1. preprints.org [preprints.org]
- 2. researchgate.net [researchgate.net]
- 3. In vitro and physiologically‐based pharmacokinetic based assessment of drug–drug interaction potential of canagliflozin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In vitro metabolism of canagliflozin in human liver, kidney, intestine microsomes, and recombinant uridine diphosphate glucuronosyltransferases (UGT) and the effect of genetic variability of UGT enzymes on the pharmacokinetics of canagliflozin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Profiling of Canagliflozin Metabolites: 3-O-Glucuronide (M7) vs. 2-O-Glucuronide (M5)
[1][2]
Executive Summary
In human plasma, Canagliflozin (Invokana) undergoes extensive Phase II metabolism primarily via glucuronidation.[1] The two dominant circulating metabolites are M7 (Canagliflozin 3-O-glucuronide) and M5 (Canagliflozin 2-O-glucuronide) .[1]
While both metabolites are pharmacologically inactive against SGLT2, they represent significant portions of the drug's total systemic exposure. Clinical pharmacokinetic data consistently identifies M7 as the more abundant metabolite in both plasma (
Metabolic Pathway & Mechanisms
Canagliflozin is cleared mainly through O-glucuronidation involving two specific UGT isoenzymes.[1][2][3][4] This regioselectivity is critical for understanding drug-drug interactions (DDIs) and pharmacogenetics.[1]
-
M7 Formation: Catalyzed primarily by UGT1A9 , attaching glucuronic acid to the 3-hydroxyl position of the sugar moiety.
-
M5 Formation: Catalyzed primarily by UGT2B4 , attaching glucuronic acid to the 2-hydroxyl position.[1]
-
Minor Pathways: Minimal oxidative metabolism via CYP3A4 (forming M9).[1][5]
Pathway Diagram
The following diagram illustrates the enzymatic divergence leading to M7 and M5.
Figure 1: Metabolic pathway of Canagliflozin showing the formation of major metabolites M7 and M5 via specific UGT enzymes.[1][3][5][6]
Relative Abundance Data
The following data synthesizes results from clinical pharmacology studies (e.g., Devineni et al.) and radiolabeled mass balance studies (Mamidi et al.).
Table 1: Pharmacokinetic Comparison of M7 vs. M5 (100 mg Single Dose)
| Parameter | M7 (3-O-Glucuronide) | M5 (2-O-Glucuronide) | Parent (Canagliflozin) |
| Primary Enzyme | UGT1A9 | UGT2B4 | N/A |
| Plasma Cmax | ~1276 ng/mL | ~559 ng/mL | ~1227 ng/mL |
| Systemic Exposure | High (Similar to Parent) | Moderate (~50% of Parent) | High |
| Tmax (Median) | 2.0 – 3.0 h | 1.75 – 4.5 h | 1.0 – 2.0 h |
| Elimination t1/2 | 14 – 17 h | 14 – 15 h | 14 – 16 h |
| Urinary Excretion | 21% – 32% of dose | 7% – 10% of dose | < 1% of dose |
| Activity | Inactive | Inactive | Active (SGLT2 Inhibitor) |
Key Insight: M7 is the dominant metabolite, exhibiting a
Bioanalytical Methodology (LC-MS/MS)
Accurate quantification requires chromatographic separation of the M7 and M5 regioisomers, as they share the same molecular weight and fragmentation patterns.
Protocol: Simultaneous Quantification in Plasma
1. Sample Preparation (Liquid-Liquid Extraction):
-
Aliquot: 50 µL human plasma.
-
IS Addition: Add internal standard (e.g., D4-Canagliflozin) in acetonitrile.
-
Extraction: Add Methyl tert-butyl ether (MTBE) .[1] Vortex for 5 mins.
-
Separation: Centrifuge at 4,000 rpm for 10 mins. Freeze the aqueous layer (dry ice/acetone bath) and decant the organic layer.
-
Reconstitution: Evaporate to dryness under nitrogen; reconstitute in 200 µL Mobile Phase.
2. LC Conditions:
-
Column: Waters XBridge BEH C18 (100 × 2.1 mm, 2.5 µm) or equivalent.[1][7][8]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient:
-
0-1 min: 25% B[1]
-
1-3.5 min: Linear ramp to 90% B
-
3.5-4.5 min: Hold 90% B
-
4.6 min: Re-equilibrate 25% B
-
-
Flow Rate: 0.5 - 0.7 mL/min.
-
Elution Order: M5 typically elutes before M7 due to subtle polarity differences in the glucuronide position (e.g., M5 @ ~2.3 min, M7 @ ~2.5 min).[1] Note: Verify with authentic standards.
3. MS/MS Parameters (ESI+):
-
Mode: Positive Electrospray Ionization (ESI+).[1]
-
MRM Transitions:
Bioanalytical Workflow Diagram
Figure 2: Step-by-step bioanalytical workflow for separating and quantifying Canagliflozin metabolites.
Clinical & Physiological Relevance[1][2][5][6][10][11]
Renal Impairment
Since M7 and M5 are renally eliminated, their plasma concentrations increase significantly in patients with renal impairment (eGFR < 60 mL/min).
-
Observation: AUC of M7 and M5 increases more than the parent drug in moderate renal impairment.
-
Implication: While inactive, accumulation confirms the renal dependency of metabolite clearance.
Pharmacogenetics (UGT Polymorphisms)[1]
-
UGT1A9*3: Carriers of this low-activity allele show decreased formation of M7 and consequently higher exposure (AUC) of the parent Canagliflozin.
-
UGT2B4*2: Carriers may show altered M5 formation, though the clinical impact is less pronounced due to M5's lower overall abundance.
References
-
Devineni, D., et al. (2013). Pharmacokinetics and Pharmacodynamics of Canagliflozin, a Sodium Glucose Co-Transporter 2 Inhibitor, in Subjects With Type 2 Diabetes Mellitus. Journal of Clinical Pharmacology.
-
Mamidi, R. N., et al. (2014). Metabolism and excretion of canagliflozin in mice, rats, dogs, and humans. Drug Metabolism and Disposition.
-
Francke, S., et al. (2015). In vitro metabolism of canagliflozin in human liver, kidney, intestine microsomes, and recombinant uridine diphosphate glucuronosyltransferases (UGT). Journal of Clinical Pharmacology.
-
Janssen Pharmaceuticals. (2024).[1] INVOKANA® (canagliflozin) Prescribing Information.
-
Xu, X., et al. (2018). Plasma Pharmacokinetic Determination of Canagliflozin and Its Metabolites in a Type 2 Diabetic Rat Model by UPLC-MS/MS. Molecules.
Sources
- 1. PubChemLite - Canagliflozin-glucuronide (m7) (C30H33FO11S) [pubchemlite.lcsb.uni.lu]
- 2. Canagliflozin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of INVOKANA [jnjmedicalconnect.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Plasma Pharmacokinetic Determination of Canagliflozin and Its Metabolites in a Type 2 Diabetic Rat Model by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enterohepatic circulation of glucuronide metabolites of drugs in dog - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. n-glucuronide conjugated metabolites: Topics by Science.gov [science.gov]
A Comparative Guide to the Chemical Stability of Canagliflozin and its Primary Metabolite, Canagliflozin 3-Glucuronide, Under Stress Conditions
This guide provides an in-depth analysis of the chemical stability of Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor, and offers a predictive assessment of its major human metabolite, Canagliflozin 3-Glucuronide. Understanding the degradation pathways of an active pharmaceutical ingredient (API) and its metabolites is a cornerstone of drug development, directly influencing formulation strategies, storage conditions, and regulatory compliance. This document synthesizes available experimental data for Canagliflozin and applies fundamental chemical principles to forecast the stability of its glucuronidated counterpart.
Forced degradation studies, as mandated by the International Conference on Harmonization (ICH) guideline Q1A (R2), are essential for elucidating the intrinsic stability of a drug substance.[1] They provide critical insights into potential degradation products that could arise during the product's lifecycle, ensuring both safety and efficacy. While extensive data exists for the parent drug, Canagliflozin, this guide addresses the notable absence of publicly available, direct stability studies on Canagliflozin 3-Glucuronide by presenting a scientifically-grounded, predictive analysis.
Molecular Structures and Rationale for Stability Differences
The primary structural difference between Canagliflozin and its 3-Glucuronide metabolite is the conjugation of a glucuronic acid moiety to the parent molecule via an O-glycosidic bond. This single modification is predicted to introduce a significant point of chemical lability.
Glycosidic bonds, which are structurally a type of acetal, are well-known to be susceptible to acid-catalyzed hydrolysis. In contrast, they are generally stable under neutral and basic conditions. Therefore, it is hypothesized that Canagliflozin 3-Glucuronide will exhibit pronounced instability in acidic environments, likely leading to the cleavage of the glucuronide group and regeneration of the parent Canagliflozin. The core aglycone (the Canagliflozin portion of the metabolite) is expected to share similar degradation susceptibilities with the parent drug, particularly the electron-rich thiophene ring, which is a likely target for oxidation.
Caption: Chemical structures of Canagliflozin and its 3-O-Glucuronide metabolite.
Experimental Design for Forced Degradation Studies
A robust stability-indicating method requires a systematic approach to stress testing. The following protocol outlines a comprehensive workflow for evaluating and comparing the stability of a parent drug and its metabolite, based on established ICH guidelines and published methodologies.[1][2]
Experimental Workflow Protocol:
-
Preparation of Stock Solutions:
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of an acidic solution (e.g., 0.1 N to 2 N HCl) and reflux for a specified period (e.g., 30 minutes at 60°C).[2]
-
Base Hydrolysis: Mix the stock solution with an equal volume of a basic solution (e.g., 0.1 N to 2 N NaOH) and reflux for a similar duration and temperature.[2]
-
Oxidative Degradation: Treat the stock solution with a hydrogen peroxide solution (e.g., 3% to 30% H₂O₂) at room temperature or elevated temperature (e.g., 60°C) for a set time.[2][4]
-
Thermal Degradation: Expose a solid sample or a solution of the drug to dry heat in a calibrated oven (e.g., 70-105°C) for an extended period (e.g., 48 hours to 7 days).[2][3]
-
Photolytic Degradation: Expose a solution of the drug to UV light (e.g., 254 nm) and/or visible light in a photostability chamber for a defined duration or until a specific exposure level (e.g., 1.2 million lux hours) is reached.[3][5]
-
-
Sample Processing:
-
After exposure, cool the samples to room temperature.
-
Carefully neutralize the acid- and base-stressed samples using an equivalent amount of base or acid, respectively.
-
Dilute all samples with the mobile phase to a final working concentration suitable for analysis (e.g., 10-100 µg/mL).
-
-
Chromatographic Analysis:
-
Analyze the stressed samples using a validated stability-indicating HPLC or UPLC method, typically with a C18 column and a PDA detector to ensure peak purity.[6]
-
The mobile phase often consists of a mixture of an aqueous buffer (e.g., ortho-phosphoric acid or formic acid) and an organic solvent like acetonitrile.[2]
-
-
Data Evaluation:
-
Calculate the percentage of degradation by comparing the peak area of the active compound in the stressed sample to that of an unstressed control sample.
-
Characterize significant degradation products using mass spectrometry (LC-MS/MS) to elucidate their structures and degradation pathways.[1]
-
Caption: General workflow for conducting forced degradation studies.
Stability Profile of Canagliflozin (Parent Drug)
Canagliflozin has been subjected to numerous forced degradation studies, revealing a distinct stability profile. While generally stable under thermal stress, it shows susceptibility to acidic, basic, oxidative, and photolytic conditions.[3][7] It is crucial to note that the extent of degradation can vary significantly based on the specific experimental conditions employed (e.g., reagent concentration, temperature, and duration of exposure), which may explain some discrepancies across different reports.[8]
Summary of Canagliflozin Degradation Under Stress Conditions
| Stress Condition | Reagents & Conditions | % Degradation | Observations & Key Degradation Products | References |
| Acid Hydrolysis | 2N HCl, reflux 30min @ 60°C | 7.61% | Significant degradation observed. | [2] |
| 1N HCl, 48h | 22.15% | Formation of pseudo-degradation products with co-solvents like acetonitrile and methanol has been reported. | [1][3] | |
| Alkaline Hydrolysis | 2N NaOH, reflux 30min @ 60°C | 6.61% | Susceptible to degradation, though some studies report stability under milder conditions. | [2][8] |
| 1N NaOH, 48h | 25.65% | Degradation is clearly condition-dependent. | [3] | |
| Oxidative | 20% H₂O₂, reflux 30min @ 60°C | < 6% | Canagliflozin is highly susceptible to oxidation. | [2] |
| 30% H₂O₂, 48h | 28.32% | The primary degradation pathway involves S-oxidation of the thiophene ring to form a thiophene oxide. | [3] | |
| Thermal | 105°C, 6h (solution) | < 6% | Generally considered thermally stable. | [2][3] |
| 70°C, 48h (aqueous solution) | 16.24% | Stability is high, with minimal degradation under most tested conditions. | [3][7] | |
| Photolytic | UV light (254 nm), 48h | 29.05% | Significant degradation under UV exposure. | [3] |
| UV light (254/366 nm), 96h | 41.13% | Some reports suggest stability, indicating a high dependence on the specific light source and exposure duration. | [8] |
Causality of Degradation:
-
Oxidative Stress: The sulfur atom in the thiophene ring of Canagliflozin is a nucleophilic center, making it prone to oxidation by agents like hydrogen peroxide to form sulfoxide derivatives.
-
Hydrolytic (Acid/Base) Stress: While the C-glucoside bond in Canagliflozin is relatively stable, other parts of the molecule can be susceptible to hydrolysis under harsh acidic or basic conditions. Some studies have reported the formation of pseudo-degradation products where the solvent itself reacts with the drug under acidic stress.[1]
-
Photolytic Stress: The aromatic rings and the thiophene moiety are chromophores that can absorb UV radiation, leading to photochemical reactions and degradation.
Predicted Stability Profile of Canagliflozin 3-Glucuronide (Hypothetical)
In the absence of direct experimental data, the stability of Canagliflozin 3-Glucuronide can be predicted based on established chemical principles.
-
Acid Hydrolysis: Highly Susceptible. The O-glycosidic bond linking glucuronic acid to Canagliflozin is an acetal. This linkage is expected to be the most significant point of lability for the entire molecule under acidic conditions. It will likely hydrolyze readily to yield Canagliflozin and D-glucuronic acid. The rate of this degradation is predicted to be substantially faster than the degradation of the parent drug's core structure under the same conditions.
-
Alkaline Hydrolysis: Predicted to be Stable. The glycosidic bond is stable to base. Therefore, any degradation observed would likely originate from the aglycone (Canagliflozin) portion of the molecule. Given the mixed reports on the parent drug's base stability, the metabolite is expected to be at least as stable, if not more so, than Canagliflozin itself under alkaline stress.
-
Oxidative Degradation: Susceptible. The primary site of oxidation on the parent drug is the thiophene ring. Since this moiety remains unchanged in the glucuronide metabolite, Canagliflozin 3-Glucuronide is predicted to be similarly susceptible to oxidative stress, likely forming the corresponding thiophene oxide derivative. The glucuronic acid portion is not expected to be a primary site of oxidation under standard stress test conditions.
-
Thermal & Photolytic Degradation: Similar to Parent. The thermal and photolytic stability of the metabolite is expected to be broadly comparable to that of Canagliflozin. The degradation pathways would likely involve the same chromophoric and thermally sensitive parts of the aglycone structure.
Conclusion and Recommendations
The available evidence robustly demonstrates that Canagliflozin is a chemically stable molecule under thermal stress but is susceptible to degradation under oxidative, photolytic, acidic, and alkaline conditions.[3] The primary oxidative degradation pathway is the formation of a thiophene oxide.
Based on fundamental chemical principles, its major metabolite, Canagliflozin 3-Glucuronide, is predicted to exhibit a distinct point of vulnerability: the O-glycosidic bond. This will likely render the metabolite highly unstable under acidic conditions, leading to its rapid hydrolysis back to the parent drug. In contrast, its stability under oxidative, thermal, and photolytic stress is expected to mirror that of Canagliflozin, as these processes would affect the shared aglycone structure.
For researchers and drug development professionals, this analysis underscores the following:
-
A dedicated forced degradation study on Canagliflozin 3-Glucuronide is imperative to confirm these predictions experimentally.
-
Stability-indicating analytical methods for Canagliflozin must be able to resolve the parent drug from its potential oxidative and hydrolytic degradants.
-
When analyzing biological samples or formulations for the presence of the 3-Glucuronide metabolite, exposure to acidic conditions must be strictly avoided to prevent ex-vivo hydrolysis and inaccurate quantification.
This guide provides a foundational framework for understanding and investigating the comparative stability of Canagliflozin and its key metabolite, enabling more informed strategies in the development and analysis of this important therapeutic agent.
References
-
Kaur, I., et al. (2016). Development and Validation of Stability indicating UV Spectroscopic Method for Determination of Canagliflozin in Bulk and Pharmaceutical Dosage Form. Pharmaceutical Methods, 7(1).
-
Patel, H. N., et al. (2022). Characterization of Oxidative Degradation Product of Canagliflozin by LC-MS/MS. Advances in Pharmacology and Pharmacy, 10(3), 173-180.
-
Suneetha, A., & Sharmila, D. (2015). A Validated Stability Indicating RP-HPLC Method for Estimation of Canagliflozin in Dosage Form. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(5), 1186-1193.
-
J, P., & K, S. (2018). Review Study on Canagliflozin. Asian Journal of Pharmaceutical Research, 8(3), 153-158.
-
Raghunandan, H. N., et al. (2018). Characterization of Forced Degradation Products of Canagliflozine by Liquid chromatography/quadrupole Time-Of-Flight Tandem Mass Spectrometry and in Silico Toxicity Predictions. Rapid Communications in Mass Spectrometry, 32(4), 341-352.
-
ResearchGate. (n.d.). Stability studies of Canagliflozin (Forced degradation).
-
Al-Ghannam, S. M., et al. (2023). Analytical Quality by Design-Assisted HPLC Method for Quantification of Canagliflozin and Stability Studies. ACS Omega, 8(7), 6981-6990.
-
Universal Journal. (2022). Characterization of Oxidative Degradation Product of Canagliflozin by LC-MS/MS.
-
Jetir.org. (n.d.). DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING HPLC METHOD FOR THE ESTIMATION OF CANAGLIFLOZIN.
-
Attimarad, M., et al. (2023). Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins. Molecules, 28(15), 5764.
-
Emam, A. A., & Abdelwahab, N. S. (2022). Fourier Transform Infrared Spectroscopic, Spectrofluorimetric Assays of Canagliflozin, and Stability-Indicating UV-Spectrophotometric Method for the Simultaneous Determination of Canagliflozin and Metformin. Journal of AOAC INTERNATIONAL, 105(6), 1629–1640.
-
ResearchGate. (2025). VALIDATED AND QUANTIFIED STABILITY INDICATING STRESS DEGRADATION STUDY OF ORAL ANTI-DIABETIC AGENT CANAGLIFLOZIN BY RP-HPLC METHOD.
-
ACS Publications. (2023). Analytical Quality by Design-Assisted HPLC Method for Quantification of Canagliflozin and Stability Studies. ACS Omega.
-
Emam, A. A., & Abdelwahab, N. S. (2018). Canagliflozin stability study and ecofriendly chromatographic determination of its degradation product: A comparative study. Journal of Separation Science, 41(4), 822-830.
-
Theseus. (n.d.). Forced degradation study of canagliflozin.
Sources
- 1. Characterization of forced degradation products of canagliflozine by liquid chromatography/quadrupole time-of-flight tandem mass spectrometry and in silico toxicity predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rjpbcs.com [rjpbcs.com]
- 3. phmethods.net [phmethods.net]
- 4. dspace.cuni.cz [dspace.cuni.cz]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Analytical Quality by Design-Assisted HPLC Method for Quantification of Canagliflozin and Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajrconline.org [ajrconline.org]
- 8. Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins | MDPI [mdpi.com]
A Comparative Analysis of Canagliflozin 3-O-Glucuronide Formation by UGT Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the formation of canagliflozin's major metabolite, canagliflozin 3-O-glucuronide (M7), by various uridine diphosphate-glucuronosyltransferase (UGT) isoforms. O-glucuronidation is the primary metabolic pathway for canagliflozin, an SGLT2 inhibitor used in the management of type 2 diabetes.[1][2] Understanding the specific UGT enzymes involved is crucial for predicting drug-drug interactions, assessing inter-individual variability in drug response, and meeting regulatory requirements for drug development.
Introduction to Canagliflozin Metabolism
Canagliflozin is extensively metabolized in the liver and to a lesser extent in the kidneys, primarily through O-glucuronidation, into two main inactive metabolites, M7 and M5.[1][2] This process is catalyzed by UGT enzymes, a superfamily of proteins that play a critical role in the metabolism and detoxification of a wide array of xenobiotics and endogenous compounds.[3][4] Identifying the specific UGT isoforms responsible for canagliflozin's metabolism is a key step in its preclinical and clinical development.
Dominant Role of UGT1A9 in Canagliflozin 3-O-Glucuronide (M7) Formation
In vitro studies utilizing recombinant human UGT isoforms have unequivocally identified UGT1A9 as the principal enzyme responsible for the formation of canagliflozin 3-O-glucuronide (M7).[1][5] A secondary major metabolite, M5, has been shown to be formed by UGT2B4.[1][5] While M7 and M5 are both formed in liver microsomes, only M7 formation is observed in kidney microsomes, highlighting the importance of renal metabolism for canagliflozin clearance.[1]
The significant contribution of UGT1A9 is further substantiated by pharmacogenomic analyses in humans. Individuals carrying the UGT1A9*3 allele, which is associated with decreased enzyme activity, exhibit a notable increase in plasma canagliflozin exposure (45% higher AUCτ,ss).[1]
While other UGT isoforms from the UGT1A and UGT2B subfamilies have been screened, their contribution to M7 formation is minimal to negligible.[5] For instance, UGT1A3, UGT1A6, UGT1A7, and UGT1A8 showed insignificant conversion of canagliflozin to M7.[5]
Comparative Activity of UGT Isoforms in M7 Formation
The following table summarizes the relative contributions of various UGT isoforms to the formation of canagliflozin's major glucuronide metabolites, M5 and M7.
| Metabolite | Primary UGT Isoform | Other Contributing Isoforms (Minor) | Tissues of Formation | Supporting Evidence |
| M7 (Canagliflozin 3-O-glucuronide) | UGT1A9 | UGT1A3, UGT1A6, UGT1A7, UGT1A8 | Liver, Kidney | Recombinant UGT screening, Human liver and kidney microsome studies, Pharmacogenomic data[1][5] |
| M5 | UGT2B4 | - | Liver | Recombinant UGT screening, Human liver microsome studies[1][5] |
Key takeaway: The data clearly indicates that UGT1A9 is the predominant enzyme in the formation of canagliflozin 3-O-glucuronide (M7).
Experimental Protocols
The determination of UGT isoform contribution to canagliflozin glucuronidation involves a series of well-established in vitro assays. Below are the detailed methodologies.
Experimental Workflow for UGT Isoform Phenotyping
Caption: Workflow for identifying UGT isoforms involved in canagliflozin metabolism.
Step-by-Step Protocol for UGT Isoform Screening
-
Preparation of Reagents:
-
Prepare stock solutions of canagliflozin in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the cofactor, uridine 5'-diphospho-glucuronic acid (UDPGA), in buffer.
-
Thaw recombinant human UGT isoforms (expressed in a system like baculovirus-infected insect cells) on ice.
-
Prepare an incubation buffer, typically Tris-HCl with magnesium chloride, which is essential for UGT activity.
-
-
Incubation:
-
In a microcentrifuge tube, combine the recombinant UGT isoform, canagliflozin solution, and incubation buffer.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.
-
Initiate the glucuronidation reaction by adding the UDPGA solution. The final reaction volume is typically small (e.g., 200 µL).
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 60-120 minutes) with gentle shaking.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol. This also serves to precipitate the proteins.
-
Vortex the samples and then centrifuge at high speed to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to separate and quantify the formation of canagliflozin glucuronides (M7 and M5).
-
Use authentic standards of the metabolites for accurate quantification.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation for each UGT isoform, typically expressed as pmol of metabolite formed per minute per mg of protein.
-
Compare the formation rates across the panel of UGT isoforms to determine the relative contribution of each. A significantly higher rate for a particular isoform indicates its primary role in the metabolism of the drug.
-
Canagliflozin Metabolic Pathway
Caption: Simplified metabolic pathway of canagliflozin.
Implications for Drug Development
The identification of UGT1A9 and UGT2B4 as the primary enzymes responsible for canagliflozin's major metabolic clearance pathways has significant implications:
-
Drug-Drug Interaction (DDI) Potential: Co-administration of canagliflozin with strong inducers or inhibitors of UGT1A9 and UGT2B4 could potentially alter its pharmacokinetic profile. For example, UGT inducers like rifampin can decrease canagliflozin's serum concentration.[6] Conversely, inhibitors of these UGTs could increase canagliflozin exposure, potentially increasing the risk of adverse effects.
-
Pharmacogenomics: Genetic polymorphisms in UGT1A9 and UGT2B4 can lead to inter-individual differences in canagliflozin metabolism and, consequently, its efficacy and safety.[1] This knowledge can inform personalized medicine approaches.
-
Regulatory Submissions: A thorough understanding and characterization of a drug's metabolic pathways, including the specific enzymes involved, are critical components of regulatory submissions to agencies like the FDA and EMA.
Conclusion
The formation of canagliflozin 3-O-glucuronide (M7) is predominantly catalyzed by the UGT1A9 isoform, with UGT2B4 responsible for the other major glucuronide metabolite, M5. This has been consistently demonstrated through in vitro studies with recombinant enzymes and human tissue fractions, and is supported by clinical pharmacogenomic data. This detailed understanding of canagliflozin's metabolism is essential for its safe and effective use in the treatment of type 2 diabetes.
References
-
Francke, S., Mamidi, R. N. V. S., Solanki, B., Scheers, E., Jadwin, A., Favis, R., & Devineni, D. (2015). In vitro metabolism of canagliflozin in human liver, kidney, intestine microsomes, and recombinant uridine diphosphate glucuronosyltransferases (UGT) and the effect of genetic variability of UGT enzymes on the pharmacokinetics of canagliflozin in humans. Journal of Clinical Pharmacology, 55(9), 1061–1072. [Link]
-
Nix, D. (2024). Canagliflozin. In StatPearls. StatPearls Publishing. [Link]
-
Mamidi, R. N. V. S., Devineni, D., & Wajs, E. (2015). In vitro and physiologically-based pharmacokinetic based assessment of drug–drug interaction potential of canagliflozin. British Journal of Clinical Pharmacology, 80(5), 1070–1083. [Link]
-
Polk, A., Court, M. H., & Miners, J. O. (2015). Inhibition of Human UDP-Glucuronosyltransferase Enzymes by Canagliflozin and Dapagliflozin: Implications for Drug-Drug Interactions. Drug Metabolism and Disposition, 43(10), 1476–1482. [Link]
-
Miners, J. O., & Mackenzie, P. I. (2015). Response to in vitro and physiologically-based pharmacokinetic assessment of the drug–drug interaction potential of canagliflozin. British Journal of Clinical Pharmacology, 80(5), 1221–1222. [Link]
-
Lapham, K., Ferguson, N., Niosi, M., & Goosen, T. C. (2021). Clotrimazole Identified as a Selective UGT2B4 Inhibitor Using Canagliflozin-2′-O-Glucuronide Formation as a Selective UGT2B4 Probe Reaction. Drug Metabolism and Disposition, 49(8), 695–704. [Link]
-
Is an SGLT2 inhibitor right for your patient with type 2 diabetes? (2016). The Journal of Family Practice, 65(9), 586–593. [Link]
-
Rowland, A., Elliot, D. J., Williams, J. A., Mackenzie, P. I., Dickinson, R. G., & Miners, J. O. (2007). In vitro characterization of the UDP-glucuronosyltransferase (UGT) enzymes involved in the metabolism of the major soy isoflavone daidzein. Drug Metabolism and Disposition, 35(2), 253–260. [Link]
-
Li, Y., Wang, Y., Sun, Y., Liu, M., & Liu, K. (2019). An Investigation on Glucuronidation Metabolite Identification, Isozyme Contribution, and Species Differences of GL-V9 In Vitro and In Vivo. Molecules, 24(8), 1605. [Link]
-
Al-Sane, D., Al-Sane, M., & Al-Sane, Y. (2021). The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. Pharmaceutics, 13(9), 1386. [Link]
-
Czerwinski, M. (n.d.). Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. Sekisui XenoTech. [Link]
-
Ouzzine, M., Barré, L., & Netter, P. (2014). The UDP-glucuronosyltransferases of the blood-brain barrier: their role in drug metabolism and detoxication. Frontiers in Cellular Neuroscience, 8, 283. [Link]
-
Fujiwara, R., Nakajima, M., & Yokoi, T. (2016). Structure and Protein–Protein Interactions of Human UDP-Glucuronosyltransferases. Frontiers in Pharmacology, 7, 395. [Link]
Sources
- 1. In vitro metabolism of canagliflozin in human liver, kidney, intestine microsomes, and recombinant uridine diphosphate glucuronosyltransferases (UGT) and the effect of genetic variability of UGT enzymes on the pharmacokinetics of canagliflozin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Canagliflozin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases [mdpi.com]
- 4. xenotech.com [xenotech.com]
- 5. In vitro and physiologically‐based pharmacokinetic based assessment of drug–drug interaction potential of canagliflozin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Is an SGLT2 inhibitor right for your patient with type 2 diabetes? | MDedge [mdedge.com]
Safety Operating Guide
A Researcher's Comprehensive Guide to Handling Canagliflozin 3-Glucuronide: Personal Protective Equipment, Operational Plans, and Disposal
As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational integrity. This guide moves beyond a simple checklist to provide a deep, logic-driven framework for handling Canagliflozin 3-Glucuronide. We will explore the "why" behind each procedural step, grounding our recommendations in established safety principles for active pharmaceutical ingredients (APIs) and their metabolites.
The Precautionary Principle: Assessing the Hazard Profile
Canagliflozin 3-Glucuronide is a primary metabolite of Canagliflozin, an SGLT2 inhibitor used in the management of type 2 diabetes.[1][2] In humans, glucuronidation is a major detoxification pathway, often yielding pharmacologically inactive and more water-soluble compounds.[1][2]
The parent drug, Canagliflozin, is classified with the following hazards:
-
Serious Eye Damage/Irritation : Can cause severe eye injury.[3][4][5]
-
Reproductive Toxicity : Suspected of damaging fertility or the unborn child.[3][4][5]
-
Acute Oral Toxicity : Harmful if swallowed.[3]
Therefore, all personal protective equipment (PPE) and handling protocols for Canagliflozin 3-Glucuronide must be based on the established risks of the parent API.
Core Personal Protective Equipment (PPE) Requirements
A comprehensive PPE strategy is non-negotiable to prevent exposure through inhalation, dermal contact, or ocular absorption.[6] The following represents the minimum required PPE for handling Canagliflozin 3-Glucuronide in any form.
-
Eye and Face Protection : Chemical safety goggles with side-shields are mandatory to protect against splashes and fine particulates.[7][8][9] In situations where there is a significant risk of splashing, such as during bulk solution preparation or spill cleanup, a full-face shield should be worn over the safety goggles.[10]
-
Hand Protection : Chemical-resistant gloves are essential. Nitrile gloves are a common and effective choice for short-term protection.[11][12] Gloves must be inspected for tears or pinholes before each use.[8] For tasks involving prolonged handling or higher concentrations, consider double-gloving. Always remove the outer glove immediately after a task is completed to prevent contaminating surfaces.
-
Body Protection : A professional lab coat, fully buttoned, is required to protect the skin.[12] For operations with a higher risk of contamination, such as weighing large quantities of powder, impervious or disposable coveralls should be utilized.[7][10]
-
Respiratory Protection : A surgical mask is insufficient as it does not protect against chemical aerosols or fine powders.[10] When handling the solid form of the compound, a NIOSH-approved respirator is necessary.[13] The specific type depends on the quantity and task (see Table 1).
Operational Plan: A Risk-Based Workflow
The level of PPE required is directly proportional to the risk of exposure, which is primarily determined by the physical form of the compound and the nature of the handling procedure.
Below is a logical workflow for determining the appropriate level of engineering controls and PPE.
Step-by-Step Methodologies
A. Handling Solid Compound (e.g., Weighing, Stock Solution Preparation)
This procedure carries the highest risk due to the potential for generating airborne particles.
-
Preparation : Ensure a chemical fume hood or a ventilated balance enclosure is operational. Assemble all necessary equipment (spatulas, weigh boats, vials, solvent) within the hood before starting.
-
Donning PPE : Don PPE in the following order: lab coat/coveralls, inner gloves, respirator, safety goggles, face shield, and outer gloves.
-
Handling : Carefully transfer the required amount of solid compound using a spatula. Avoid any actions that could create dust, such as dropping or tapping containers.
-
Dissolution : Add the solvent to the solid in a controlled manner to prevent splashing. Cap the container securely before mixing.
-
Cleanup : Decontaminate the spatula and work surface immediately after use. Dispose of all contaminated consumables (e.g., weigh boats, gloves) in the designated chemical waste container.
-
Doffing PPE : Remove PPE in the reverse order, taking care not to touch your skin with the potentially contaminated outer surfaces. Remove outer gloves first, followed by the face shield, goggles, and lab coat. Remove the respirator last after leaving the immediate work area. Wash hands thoroughly.
B. Handling Liquid Solutions (e.g., Dilutions, Aliquoting)
-
Preparation : Conduct all transfers and dilutions inside a chemical fume hood.
-
Donning PPE : Don a lab coat, safety goggles, and nitrile gloves.
-
Handling : Use calibrated pipettes for accurate and safe liquid transfers. Keep containers capped when not in use.
-
Cleanup and Doffing : Dispose of contaminated pipette tips and gloves in the designated chemical waste. Remove PPE and wash hands thoroughly.
PPE Specification Summary
The following table provides a clear guide to selecting appropriate PPE based on the specific laboratory task.
| Task | Engineering Control | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving/Storage | Well-ventilated area | Safety glasses | Nitrile gloves | Lab coat | Not required |
| Weighing Solid (<1g) | Ventilated Balance Enclosure | Safety goggles | Nitrile gloves | Lab coat | N95 respirator |
| Weighing Solid (>1g) | Chemical Fume Hood | Safety goggles & face shield | Double nitrile gloves | Lab coat or coverall | Powered Air-Purifying Respirator (PAPR) recommended |
| Preparing Solutions | Chemical Fume Hood | Safety goggles | Nitrile gloves | Lab coat | Not required |
| Spill Cleanup | N/A (secure area) | Chemical splash goggles & face shield | Heavy-duty nitrile gloves | Impervious coveralls | N95 respirator or higher |
Disposal Plan: Ensuring a Safe End-of-Life
Proper disposal is a critical final step to protect personnel and the environment. All materials contaminated with Canagliflozin 3-Glucuronide must be treated as chemical waste.[14]
Waste Segregation and Disposal Protocol:
-
Designate Waste Streams : Establish separate, clearly labeled, leak-proof waste containers for:
-
Solid Waste : Contaminated gloves, weigh papers, pipette tips, and unused solid compound.
-
Liquid Waste : Unused solutions or solvent rinses.
-
Sharps Waste : Contaminated needles or syringes must go into a designated puncture-resistant sharps container.[14]
-
-
Collection : Collect all contaminated materials directly into the appropriate waste container immediately after use. Do not allow them to accumulate on benchtops.
-
Storage : Keep waste containers sealed when not in use and store them in a designated satellite accumulation area within the lab, away from general traffic.
-
Final Disposal : Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor. The recommended final disposal method for this type of pharmaceutical waste is incineration.[14] Under no circumstances should this material be disposed of down the drain or in the regular trash.[14]
By adhering to these rigorous, evidence-based protocols, you create a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
References
- Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS CANAGLIFLOZIN.
- ChemicalBook. (n.d.). Canagliflozin - Safety Data Sheet.
- Cellagen Technology. (n.d.). Material Safety Data Sheet - JNJ-28431754.
- Safetyware. (2025, February 10). The Role of PPE in Preventing Contamination in Pharmaceutical Production.
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Respirex International. (n.d.). Pharmaceutical PPE.
- (n.d.). Canagliflozin Hemihydrate - Material Safety Data Sheet (MSDS).
- 3M. (n.d.). Pharmaceutical Manufacturing PPE | Worker Health & Safety.
- Lindstrom. (2024, June 10). Safety Guidelines for Personal Protective Equipment in Pharmaceutical Industry.
- National Center for Biotechnology Information. (n.d.). Canagliflozin. PubChem.
- Cayman Chemical. (2025, December 17). Canagliflozin - Safety Data Sheet.
- BenchChem. (2025). Safeguarding Your Research: Essential Safety and Handling Protocols for N-Acetyltyramine Glucuronide-d3.
- MedChemExpress. (n.d.). Canagliflozin hemihydrate - Safety Data Sheet.
- (2016, November 29). Canagliflozin SAFETY DATA SHEET.
- MedKoo Biosciences. (2020, July 28). Safety Data Sheet (SDS) - Canagliflozin.
- Mamidi, R. N. V. S., et al. (2014). Metabolism and Excretion of Canagliflozin in Mice, Rats, Dogs, and Humans. Drug Metabolism and Disposition, 42(5), 903-916.
- BenchChem. (2025). Safeguarding Research: Proper Disposal Procedures for Tizoxanide Glucuronide.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Metabolism and excretion of canagliflozin in mice, rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 5. medkoo.com [medkoo.com]
- 6. lindstromgroup.com [lindstromgroup.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 11. safetyware.com [safetyware.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. cellagentech.com [cellagentech.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
